5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPAGYFRDXMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride, a key intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals. The guide delves into the strategic considerations for the synthesis, detailed experimental protocols, and the underlying chemical principles. The synthesis of pyrazoles, functionalization of furans, and the introduction of the sulfonyl chloride moiety are discussed with a focus on causality and practical insights. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Significance of Pyrazole and Furan Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The metabolic stability of the pyrazole ring makes it an attractive component in the design of new therapeutic agents. Similarly, the furan ring is a versatile five-membered aromatic heterocycle present in many natural products and synthetic compounds with diverse biological activities.[3] The combination of these two heterocyclic systems in a single molecule, such as this compound, offers a unique chemical space for the development of novel drug candidates. The sulfonyl chloride group serves as a reactive handle for the synthesis of a variety of sulfonamide derivatives, which are themselves an important class of therapeutic agents.[4]
This guide will focus on a logical and efficient multi-step synthesis of the title compound, starting from readily available starting materials. The chosen strategy involves the initial construction of the pyrazole ring appended to the furan core, followed by the introduction of the sulfonyl chloride group.
Synthetic Strategy and Workflow
The synthesis of this compound can be strategically approached through a multi-step sequence. The overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Furan-2-yl)butane-1,3-dione (A Furan-Containing 1,3-Dicarbonyl Compound)
The first step involves the synthesis of a 1,3-dicarbonyl compound, which is a key precursor for the Knorr pyrazole synthesis.[5][6][7] A Claisen condensation between 2-acetylfuran and diethyl oxalate provides the desired β-diketone.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-acetylfuran dropwise with stirring.
-
After the addition of 2-acetylfuran, add diethyl oxalate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess sodium ethoxide and precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 1-(furan-2-yl)butane-1,3-dione.
| Reagent/Solvent | Molar Ratio (to 2-acetylfuran) | Key Parameters |
| 2-Acetylfuran | 1.0 | Starting material |
| Diethyl oxalate | 1.1 | Acylating agent |
| Sodium ethoxide | 1.1 | Base catalyst |
| Absolute Ethanol | - | Solvent |
| Dilute HCl | - | Neutralization |
Causality: The sodium ethoxide acts as a strong base to deprotonate the α-carbon of 2-acetylfuran, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate, leading to the formation of the β-diketone after an acidic workup.
Step 2: Knorr Pyrazole Synthesis of 5-(Furan-2-yl)-1H-pyrazole
The Knorr pyrazole synthesis is a classic and efficient method for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[5][6][7][8]
Protocol:
-
Dissolve 1-(furan-2-yl)butane-1,3-dione in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution with stirring at room temperature.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The product, 5-(furan-2-yl)-1H-pyrazole, will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water to remove any residual acetic acid, and dry. The product can be further purified by recrystallization if necessary.
| Reagent/Solvent | Molar Ratio (to β-diketone) | Key Parameters |
| 1-(Furan-2-yl)butane-1,3-dione | 1.0 | Pyrazole precursor |
| Hydrazine hydrate | 1.1 | Nitrogen source |
| Glacial Acetic Acid | - | Solvent and catalyst |
Causality: The reaction proceeds through the condensation of hydrazine with the two carbonyl groups of the β-diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The acidic medium facilitates the condensation and dehydration steps.
Caption: Knorr Pyrazole Synthesis Mechanism.
Step 3: Chlorosulfonation of 5-(Furan-2-yl)-1H-pyrazole
The final step is the introduction of the sulfonyl chloride group onto the furan ring. Furan undergoes electrophilic substitution preferentially at the C2 and C5 positions.[9] Since the C2 position is already substituted with the pyrazole ring, the chlorosulfonation is expected to occur at the C5 position. Chlorosulfonic acid is a powerful and hazardous reagent that must be handled with extreme caution in a well-ventilated fume hood.[10][11]
Protocol:
-
In a three-necked flask equipped with a stirrer, a dropping funnel, and a calcium chloride guard tube, place 5-(furan-2-yl)-1H-pyrazole.
-
Cool the flask in an ice-salt bath to -10 to -5 °C.
-
Add chlorosulfonic acid dropwise with vigorous stirring, maintaining the low temperature.[12] The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by stirring at room temperature for several hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step must be performed slowly and cautiously as the reaction of chlorosulfonic acid with water is violent.
-
The solid product, this compound, will precipitate.
-
Filter the product, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum over a suitable desiccant.
| Reagent/Solvent | Molar Ratio (to Pyrazole) | Key Parameters |
| 5-(Furan-2-yl)-1H-pyrazole | 1.0 | Substrate |
| Chlorosulfonic acid | Excess (e.g., 3-5 eq.) | Chlorosulfonating agent |
| - | - | Low temperature (-10 to 0 °C) |
Causality: Chlorosulfonic acid acts as the electrophile (SO2Cl+). The electron-rich furan ring attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring and yields the desired sulfonyl chloride. The pyrazole ring, being less reactive towards electrophilic attack than the furan ring, is expected to remain intact under these conditions.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely used synthetic methodologies in organic chemistry.
-
Claisen Condensation: A fundamental carbon-carbon bond-forming reaction.
-
Knorr Pyrazole Synthesis: A reliable and high-yielding method for pyrazole formation.[5][6][7]
-
Electrophilic Chlorosulfonation: A standard method for the introduction of sulfonyl chloride groups onto aromatic rings.[10][12]
The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
The synthesis of this compound can be achieved through a logical and efficient three-step process. This guide provides a detailed and practical framework for researchers in the field of medicinal chemistry to access this valuable building block. The strategic combination of the Claisen condensation, Knorr pyrazole synthesis, and electrophilic chlorosulfonation offers a reliable route to the target molecule. Careful execution of the experimental procedures and adherence to safety precautions are paramount for a successful synthesis.
References
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Knorr Pyrazole Synthesis. Cambridge University Press.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Method of preparation of the pyrazoles.
- Pyrazoles in Drug Discovery. PharmaBlock.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- 2-Furoyl chloride. Unknown Source.
- 2-Furoyl chloride wiki. Guidechem.
- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
- Activation of Carboxylic Acids by using Sulfonyl Chloride Reagent: A Simple One Pot Conversion of Carboxylic Acids to Alcohols. Taylor & Francis.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite.
- A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Benchchem.
- REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Unknown Source.
- Chlorosulfonic Acid - A Vers
- I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes?.
- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- ChemInform Abstract: A Novel Synthetic Approach Towards 1H-Pyrazole-5-carboxylic Acid Derivatives Using 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione..
- 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride). Central Drug House.
- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC.
- 2-Furoyl chloride 95. Unknown Source.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- (PDF) Chlorosulfonic Acid.
- The preparation of 5‐substituted thieno[2,3‐b]furan‐2‐sulfonamides.
- 5-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)furan-2-sulfonyl chloride. ChemScene.
- Synthesis of multi-substituted furan rings. Unknown Source.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic
- Electrophilic Reactions of Furan. ChemicalBook.
- Synthesis of pyrazole carboxylic acid intermediate 5....
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- CHLOROSULFONIC ACID. CAMEO Chemicals | NOAA.
- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing).
- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare.
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Molecular Hybridization of Pyrazolyl-Furan Scaffolds: A Comprehensive Technical Guide
Executive Summary
The relentless emergence of antimicrobial resistance and the complex pathology of oncological and neurodegenerative diseases necessitate the continuous evolution of pharmacophores. Among the most promising strategies in modern medicinal chemistry is molecular hybridization—the fusion of distinct bioactive scaffolds to generate novel chemical entities with amplified efficacy and multi-target capabilities. This whitepaper provides an in-depth technical analysis of pyrazolyl-furan compounds , detailing the rationale behind their structural design, their mechanistic pathways, quantitative structure-activity relationship (QSAR) data, and validated experimental protocols for their synthesis and biological evaluation.
The Rationale for Furan-Pyrazole Hybridization
The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a cornerstone of drug design due to its metabolic stability, structural rigidity, and capacity to act as both a hydrogen bond donor and acceptor. However, to overcome target-site mutations and enhance cellular permeability, structural functionalization is required.
By hybridizing pyrazole with a furan moiety (an oxygen-containing heterocycle), researchers introduce a highly lipophilic, electron-donating domain. This structural synergy optimizes the molecule's spatial conformation, allowing it to penetrate lipid bilayers more effectively while anchoring tightly into the hydrophobic pockets of target enzymes. This dual-action scaffold has proven highly effective in designing succinate dehydrogenase (SDH) inhibitors, PI3K/AKT pathway antagonists, and acetylcholinesterase (AChE) inhibitors.
Mechanistic Pathways & Biological Efficacy
Succinate Dehydrogenase (SDH) Inhibition in Phytopathogens
In the realm of agrochemicals and antifungal drug development, pyrazole-furan carboxamides have emerged as remarkably potent SDH inhibitors 1. SDH (Complex II) is a critical membrane-bound enzyme that links the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain. Pyrazolyl-furan compounds competitively bind to the ubiquinone-binding site (Q-site) of SDH. The furan ring enhances hydrophobic interactions deep within the Q-site, while the pyrazole nitrogens form critical hydrogen bonds with surrounding amino acid residues, irreversibly halting cellular respiration.
Fig 1. Mechanistic pathway of SDH inhibition by pyrazolyl-furan carboxamides.
Anticancer & Anti-Neuroinflammatory Targeting
Beyond antimicrobial applications, furan-pyrazole hybrids exhibit profound cytotoxicity against human cancer cell lines by targeting the PI3K/AKT signaling cascade and inhibiting tubulin polymerization 2. Furthermore, recent structural optimizations have yielded derivatives capable of suppressing neuroinflammation. By binding to HMGB1 proteins and inhibiting AChE, these compounds downregulate pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), presenting a viable therapeutic avenue for neurodegenerative diseases like Alzheimer's 3.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the biological efficacy of leading pyrazolyl-furan derivatives across various therapeutic targets, highlighting the critical nature of specific structural substitutions.
| Compound Class / Specific Derivative | Target Pathogen / Cell Line | Primary Mechanism | Efficacy (IC50 / EC50) | Ref |
| Compound 6c (N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amide) | Sclerotinia sclerotiorum | Fungicidal (Mycelial Growth) | EC50 = 17.06 mg/L | 4 |
| Compound 12I-i (Pyrazole-furan carboxamide) | Rhizoctonia solani | SDH Inhibition | Comparable to Thifluzamide | 1 |
| Compound 7g (Furan-pyrazolyl chalcone) | A549 (Human Lung Carcinoma) | Cytotoxicity / DNA Damage | IC50 = 27.7 µg/mL | 5 |
| Compound 7g (Furan-pyrazolyl chalcone) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity / DNA Damage | IC50 = 26.6 µg/mL | 5 |
| Benzylidene-modified Pyrazole | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 5.28 µM | 3 |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints and explicit mechanistic reasoning.
Protocol: Synthesis of 3-(Furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives
Causality & Logic: This synthesis relies on a two-step sequence. First, a base-catalyzed Claisen-Schmidt condensation generates an α,β-unsaturated ketone (chalcone). The NaOH deprotonates the acetophenone, forming a reactive enolate that attacks the electrophilic carbonyl of the furan-2-carbaldehyde. In the second step, hydrazine hydrate is introduced under acidic conditions. Glacial acetic acid acts as a crucial catalyst here; it protonates the carbonyl oxygen of the chalcone, drastically increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine, which is followed by rapid intramolecular cyclization and dehydration.
Fig 2. Step-by-step synthetic workflow for pyrazolyl-furan derivatives.
Step-by-Step Procedure:
-
Chalcone Formation: Dissolve equimolar amounts (0.01 mol) of furan-2-carbaldehyde and a substituted acetophenone in 20 mL of absolute ethanol.
-
Catalysis: Add 10% aqueous NaOH dropwise while strictly maintaining the temperature between 0–5°C in an ice bath to prevent unwanted side polymerizations.
-
Self-Validation Checkpoint: The reaction mixture will undergo a distinct color shift and precipitate, visually confirming the formation of the chalcone intermediate.
-
-
Cyclization: Isolate the chalcone via filtration, dissolve it in fresh absolute ethanol (25 mL), and add an excess of hydrazine hydrate (0.015 mol) alongside 2-3 drops of glacial acetic acid.
-
Reflux & Monitoring: Reflux the mixture for 6–8 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the strongly UV-active chalcone spot and the emergence of a higher
product spot validates successful ring closure.
-
-
Isolation: Pour the cooled reaction mixture over crushed ice. Filter the resulting precipitate, wash thoroughly with cold distilled water to remove unreacted hydrazine, and recrystallize from ethanol to yield the pure pyrazolyl-furan compound.
Protocol: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
Causality & Logic: Determining the EC50 requires uniform dispersion of the highly lipophilic pyrazolyl-furan compounds within an aqueous agar matrix. Dimethyl sulfoxide (DMSO) is utilized as a carrier solvent to maintain solubility. However, it is imperative to cap the final DMSO concentration at ≤1% v/v. Exceeding this threshold introduces solvent-induced baseline toxicity to the fungal mycelia, which would artificially inflate the compound's apparent fungicidal efficacy and invalidate the QSAR data.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the synthesized pyrazolyl-furan compound in analytical-grade DMSO to formulate a high-concentration stock solution (e.g., 10,000 mg/L).
-
Media Doping: Add calculated aliquots of the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve the desired final test concentrations (e.g., 1, 5, 10, 50, 100 mg/L). Pour immediately into sterile Petri dishes and allow to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing margin of a 3-day-old culture of the target pathogen (e.g., S. sclerotiorum). Place the plug face-down in the exact center of the doped PDA plate.
-
Incubation & Measurement: Incubate the plates at 25°C in total darkness.
-
Self-Validation Checkpoint: Run parallel negative controls (PDA + 1% DMSO) and positive controls (e.g., Thifluzamide). The assay is deemed valid for measurement only when the negative control mycelium reaches the extreme edge of the Petri dish.
-
-
Data Analysis: Measure the colony diameters using digital calipers. Calculate the inhibition rate (%) using the formula: [(Diameter of control - Diameter of treatment) / (Diameter of control - 5 mm)] × 100. Utilize probit analysis software to plot the dose-response curve and derive the exact EC50 value.
References
- Source: acs.
- Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)
- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)
- Source: researchgate.
- Source: nih.
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Spectroscopic Characterization of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl Chloride: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The insights herein are derived from foundational spectroscopic principles and extensive data from analogous chemical structures, offering a robust framework for the characterization of this and similar molecules.
Introduction
This compound is a unique bifunctional molecule integrating a pyrazole ring, a furan ring, and a sulfonyl chloride group. This combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many pharmacologically active compounds, while the furan ring serves as a key five-membered aromatic heterocycle. The sulfonyl chloride group is a highly reactive functional group, enabling a wide array of chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the furan and pyrazole rings.
-
Furan Protons: The furan ring possesses two protons, H-3 and H-4. Due to the strong electron-withdrawing effect of the sulfonyl chloride group at the C-2 position and the pyrazolyl substituent at the C-5 position, these protons will be deshielded and appear in the aromatic region. We can predict the following:
-
H-3: This proton, adjacent to the sulfonyl chloride group, is expected to resonate at a downfield chemical shift, likely in the range of δ 7.2-7.5 ppm . It will appear as a doublet due to coupling with H-4.
-
H-4: This proton will be influenced by both substituents and is predicted to have a chemical shift in the range of δ 6.8-7.1 ppm . It will also appear as a doublet from coupling to H-3. The typical coupling constant for furan protons (³JHH) is around 3-4 Hz.
-
-
Pyrazole Protons: The pyrazole ring has two protons, H-4' and an N-H proton.
-
H-4': This proton is on a carbon atom between the two nitrogen atoms and is expected to resonate as a singlet in the range of δ 6.5-6.8 ppm .
-
N-H Proton: The proton on the nitrogen atom is exchangeable and will likely appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm . Its position and broadness can be influenced by the solvent and concentration. A D₂O exchange experiment can confirm this signal, as the N-H proton will be replaced by deuterium, causing the signal to disappear.[1]
-
An important consideration for N-unsubstituted pyrazoles is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen atom.[1] This can lead to the observation of two sets of signals if the exchange is slow on the NMR timescale, or averaged signals if the exchange is rapid.[1]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Furan Carbons:
-
C-2: Attached to the electron-withdrawing sulfonyl chloride group, this carbon will be significantly deshielded, with a predicted chemical shift in the range of δ 150-155 ppm .
-
C-5: Substituted with the pyrazole ring, this carbon is also expected to be downfield, likely around δ 145-150 ppm .
-
C-3 and C-4: These carbons will appear in the range of δ 110-125 ppm .
-
-
Pyrazole Carbons:
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Due to the reactivity of the sulfonyl chloride, a non-protic solvent like CDCl₃ is preferable.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire the spectrum on a spectrometer operating at a frequency of at least 300 MHz.
-
Set the spectral width to cover the range of 0-15 ppm.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are recommended.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., 'zgpg30') should be used.
-
Set the spectral width to 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
II. Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Formula: C₈H₅ClN₂O₃S), the expected molecular weight is approximately 248.66 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak should be observed. A key feature will be the isotopic pattern of chlorine, with two peaks at m/z corresponding to the M⁺ and M+2 ions in an approximate 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[4]
-
Major Fragmentation Pathways: Sulfonyl chlorides are known to undergo characteristic fragmentation.[4][5] The primary fragmentation pathways for this molecule are predicted to be:
-
Loss of Cl•: A prominent fragment resulting from the cleavage of the S-Cl bond, leading to an ion at [M-35]⁺ and [M-37]⁺.
-
Loss of SO₂: Elimination of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds, which would result in a fragment at [M-64]⁺.[4][6] This often occurs after the initial loss of chlorine.
-
Cleavage of the Furan-Sulfonyl Bond: This would lead to the formation of a pyrazolyl-furan cation.
-
Ring Fragmentation: Fragmentation of the furan and pyrazole rings can also occur, leading to smaller fragment ions.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion for ESI-MS or through a gas chromatograph (GC) or liquid chromatograph (LC) for GC-MS or LC-MS analysis. Given the potential thermal lability of the sulfonyl chloride, LC-MS with ESI is often a preferred method.
-
Ionization: ESI in positive or negative ion mode can be used. Positive ion mode is likely to show the protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
-
Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments should be performed. The molecular ion or a prominent fragment ion is selected and subjected to collision-induced dissociation (CID) to generate a daughter ion spectrum.
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Characteristic IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, furan, and pyrazole moieties.
-
Sulfonyl Chloride Group: This group will give rise to two strong and distinct absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds.[4][5]
-
Pyrazole Ring:
-
Furan Ring:
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[8]
-
C=C Stretch: Ring C=C stretching vibrations will show absorptions in the 1500-1600 cm⁻¹ region.
-
C-O-C Stretch: A strong band corresponding to the C-O-C stretching of the furan ring is expected around 1000-1100 cm⁻¹.[9]
-
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment.[4]
-
Solid Sample: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet or a Nujol mull can be prepared.[4]
-
-
Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The obtained spectrum should be analyzed for the presence of the characteristic absorption bands outlined above.
Summary of Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Range | Notes |
| ¹H NMR | Furan H-3 | δ 7.2-7.5 ppm (d) | |
| Furan H-4 | δ 6.8-7.1 ppm (d) | J ≈ 3-4 Hz | |
| Pyrazole H-4' | δ 6.5-6.8 ppm (s) | ||
| Pyrazole N-H | δ 10-13 ppm (br s) | Exchangeable with D₂O | |
| ¹³C NMR | Furan C-2 | δ 150-155 ppm | |
| Furan C-5 | δ 145-150 ppm | ||
| Furan C-3, C-4 | δ 110-125 ppm | ||
| Pyrazole C-3', C-5' | δ 135-145 ppm | ||
| Pyrazole C-4' | δ 105-110 ppm | ||
| Mass Spec | Molecular Ion | m/z ≈ 248/250 (3:1) | Isotopic pattern of Cl |
| Fragmentation | Loss of Cl (M-35/37) | ||
| Loss of SO₂ (M-64) | |||
| IR Spec | Asymmetric S=O | 1375-1410 cm⁻¹ (strong) | |
| Symmetric S=O | 1185-1204 cm⁻¹ (strong) | ||
| N-H Stretch | 3100-3300 cm⁻¹ (broad) | ||
| C=N Stretch | 1590-1620 cm⁻¹ |
Visualizations
Molecular Structure and Atom Numbering
Caption: Key fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By leveraging established spectroscopic principles and data from related structures, a comprehensive characterization framework has been established. This guide serves as a valuable resource for scientists working with this novel compound, enabling its accurate identification and facilitating its application in further research and development endeavors. The provided experimental protocols offer a starting point for obtaining high-quality spectral data, which can then be compared against the predictions outlined in this document.
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available from: [Link]
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Taylor & Francis Online. Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Available from: [Link]
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ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]
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SpringerLink. The vibrational spectrum of pyrrole (C 4H 5N) and furan (C 4H 4O) in the gas phase. Available from: [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available from: [Link]
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ResearchGate. Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available from: [Link]
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University of Dayton eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available from: [Link]
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MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). Available from: [Link]
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Introduction: The Double-Edged Sword of Furan-Based Sulfonyl Chlorides
An In-depth Technical Guide on the Stability and Reactivity of Furan-Based Sulfonyl Chlorides
In the landscape of modern medicinal chemistry and organic synthesis, furan-based sulfonyl chlorides represent a class of highly valuable, yet notoriously challenging, reagents. Their utility as precursors for furan-containing sulfonamides—a scaffold present in numerous biologically active compounds—makes them indispensable building blocks in drug discovery.[1][2][3] The incorporation of the furan moiety can significantly modulate the physicochemical and biological properties of a molecule, offering a pathway to novel therapeutics.[1][2]
However, the inherent reactivity that makes these compounds synthetically useful is also the source of their significant stability issues. Researchers, scientists, and drug development professionals often encounter challenges related to their decomposition, handling, and storage. This guide provides a comprehensive technical overview grounded in field-proven insights, moving beyond simple protocols to explain the underlying chemical principles governing the stability and reactivity of these critical reagents. We will explore the causal factors behind their instability, detail their reactivity profiles with key nucleophiles, and provide robust, validated protocols for their synthesis and handling.
Part 1: The Stability Challenge: Understanding and Mitigating Decomposition
The primary obstacle in working with furan-based sulfonyl chlorides is their limited stability compared to other heteroaromatic and aromatic sulfonyl chlorides.[4] This instability is not arbitrary; it is a direct consequence of the furan ring's electronic properties interacting with the powerfully electrophilic sulfonyl chloride group.
Inherent Instability of the Furan Scaffold
Studies comparing a wide range of heteroaromatic sulfonyl halides have consistently shown that five-membered ring systems, particularly furan, are generally less stable than their six-membered counterparts.[4] The decomposition of furan-derived sulfonyl chlorides often results in complex mixtures of unidentified products, suggesting that the degradation is not a simple, clean process but rather a complex pathway involving the heterocycle itself.[4][5] This is in contrast to other systems, like pyridine-based sulfonyl chlorides, which may decompose via more predictable pathways such as SO₂ extrusion or simple hydrolysis.[4][6]
The primary decomposition pathways for furan-based sulfonyl chlorides include:
-
Hydrolysis: Like all sulfonyl chlorides, these compounds are highly sensitive to moisture.[7][8] Trace amounts of water in solvents or the atmosphere can lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding, and often unreactive, furan sulfonic acid.[9] This reaction is a primary cause of decreased yield and the introduction of impurities.
-
Complex Decomposition: The electron-rich nature of the furan ring makes it susceptible to degradation in the presence of the strongly electrophilic sulfonyl chloride moiety and the HCl generated during hydrolysis.[4][5][6] This can lead to ring-opening, polymerization, or other complex side reactions, resulting in the characteristic discoloration (browning or blackening) of the material.[10]
-
Thermal Decomposition: Elevated temperatures can accelerate decomposition through both radical and ionic pathways, leading to the evolution of toxic gases like sulfur oxides and hydrogen chloride gas.[7][8][10]
Below is a diagram illustrating the major pathways that compromise the integrity of furan-based sulfonyl chlorides.
Caption: Major decomposition pathways for furan-based sulfonyl chlorides.
Safe Handling and Storage Protocol
Given their instability, strict adherence to handling and storage protocols is non-negotiable. The following procedures are derived from authoritative safety data sheets and best laboratory practices.[7][8][11]
Mandatory Storage Conditions:
-
Temperature: Store in a freezer (-20°C is common practice).[7]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent contact with moisture and air.[7][11]
-
Container: Keep in a tightly sealed, suitable container, often in a designated corrosives area.[7][8]
-
Light: Protect from light, as it can potentially initiate radical decomposition pathways.
Handling Protocol:
-
Inert Environment: Always handle the material in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).
-
Moisture Prevention: Use oven-dried glassware and anhydrous solvents. Ensure all reagents and equipment are scrupulously dry.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][12] Work must be conducted in a well-ventilated fume hood.
-
Spill Management: In case of a spill, do not use water.[7] Absorb with an inert material (e.g., dry sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[7]
Part 2: The Reactivity Profile: A Versatile Synthetic Intermediate
The high electrophilicity of the sulfonyl sulfur atom is the cornerstone of the reactivity of furan-based sulfonyl chlorides.[13] This makes them highly susceptible to attack by a wide range of nucleophiles, providing access to a diverse array of furan-containing compounds.
Reaction with Nucleophiles
The most common and synthetically valuable reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as an excellent leaving group.[13]
Caption: Core reactivity of furan-sulfonyl chlorides with common nucleophiles.
1. Sulfonamide Formation: The reaction with primary or secondary amines is arguably the most important transformation, yielding sulfonamides.[13] This reaction is a cornerstone of medicinal chemistry.[3][14] It is typically performed at low temperatures (e.g., 0 °C) in an anhydrous solvent with a base (like pyridine or triethylamine) to scavenge the HCl byproduct.[10]
2. Sulfonate Ester Formation: Reaction with alcohols in the presence of a base produces sulfonate esters.[9][13] This is a valuable transformation for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate), facilitating subsequent Sₙ2 reactions.
3. Friedel-Crafts Sulfonylation: Furan-based sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones, typically catalyzed by a Lewis acid like AlCl₃.[13]
Table 1: Summary of Key Reactions and Conditions
| Nucleophile | Product Class | Typical Conditions | Causality & Key Insights |
| Primary/Secondary Amine | Sulfonamide | Anhydrous solvent (DCM, THF), Base (Pyridine, Et₃N), 0 °C to RT | Highly exothermic. Low temperature is crucial to control the reaction rate and prevent decomposition of the starting material.[10] |
| Alcohol | Sulfonate Ester | Anhydrous solvent, Base (Pyridine, Et₃N), 0 °C to RT | Base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. |
| Water | Sulfonic Acid | Unintentional (trace moisture) or intentional (hydrolysis) | This is the primary competing side reaction. Its prevention is paramount for successful synthesis of other derivatives.[4][6] |
| Aromatic Compound | Sulfone | Lewis Acid (e.g., AlCl₃), Anhydrous solvent | The Lewis acid activates the sulfonyl chloride, making the sulfur atom even more electrophilic for attack by the aromatic ring. |
Part 3: Synthesis and Application in the Laboratory
The synthesis of furan-based sulfonyl chlorides typically involves the electrophilic sulfonation of a furan derivative.[2][15] Due to the furan ring's sensitivity to strong acids, milder sulfonating agents or specific conditions are often required.[16]
Experimental Protocol: Synthesis of Ethyl 4-furoate-2-sulfonyl chloride
This protocol is adapted from a patented, high-yield procedure and demonstrates a common "one-pot" method for synthesizing a functionalized furan-sulfonyl chloride.[17]
Workflow Diagram:
Caption: One-pot synthesis workflow for a furan-based sulfonyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, dissolve ethyl 3-furoate (0.1 moles) in anhydrous methylene chloride (150 ml).[17]
-
Sulfonation: Cool the solution to -10°C using an appropriate cooling bath. Prepare a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) and add it dropwise to the furoate solution over 15 minutes, ensuring the internal temperature remains low.[17] Stir for a specified period (e.g., 48 hours) to complete the formation of the sulfonic acid intermediate.[17]
-
Chlorination: Recool the reaction mixture to below 0°C. Add pyridine, followed by the portion-wise addition of phosphorus pentachloride. Causality Note: Pyridine acts as a base to facilitate the reaction and neutralize acid, while PCl₅ is the chlorinating agent that converts the sulfonic acid to the sulfonyl chloride.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.[17]
-
Work-up and Isolation: Carefully pour the reaction mixture into ice water. Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers, wash with water, and dry over sodium sulfate.[17]
-
Purification: Filter the solution and evaporate the solvent in vacuo to yield the sulfonyl chloride, typically as an oil. The product is often used immediately in the next step without further purification due to its instability.[17] The reported yield for this step is approximately 80%.[15][17]
Conclusion
Furan-based sulfonyl chlorides are quintessential examples of high-reward, high-risk reagents in chemical synthesis. Their value in creating diverse molecular architectures for drug discovery is undeniable.[1][2] However, success in their application is wholly dependent on a deep understanding and respect for their inherent instability. By appreciating the chemical principles that drive their decomposition and employing meticulous handling, storage, and reaction protocols, researchers can effectively harness the potent reactivity of these compounds. This guide serves as a foundational resource, empowering scientists to navigate the challenges and unlock the full synthetic potential of furan-based sulfonyl chlorides.
References
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ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
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ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
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ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. [Link]
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Collection of Czechoslovak Chemical Communications. (1980). Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methyIthio- and 5-methylsuIfonyl-2-furyl)acrylonitriles and kinetics of their reac. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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-
ResearchGate. (2024). Electrochemical regioselective synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions | Request PDF. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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European Patent Office. (n.d.). EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. [Link]
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Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. [Link]
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The Pyrazole Core: A Technical Guide to Its Expanding Biological Potential in Pharmaceuticals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" in drug design.[1] This technical guide provides an in-depth exploration of the biological potential of pyrazole-containing pharmaceuticals, moving beyond a simple catalog of activities to offer a mechanistic understanding for researchers, scientists, and drug development professionals. We will dissect the causality behind the therapeutic success of blockbuster drugs, provide field-proven experimental protocols for evaluation, and explore the structure-activity relationships that drive the design of next-generation pyrazole-based agents for a multitude of diseases, including inflammatory disorders, cancer, and infectious diseases.[2][3]
The Pyrazole Scaffold: Physicochemical and Pharmacological Significance
The versatility of the pyrazole ring is central to its success. Its aromatic nature provides a stable core, while the two nitrogen atoms offer unique interaction capabilities. The N-1 nitrogen can act as a hydrogen bond donor, and the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for complex and specific interactions with biological targets like enzymes and receptors.[1] This dual nature, combined with the ring's intermediate aromaticity, allows pyrazole to serve as a bioisostere for other aromatic systems, such as a phenyl ring, often enhancing physicochemical properties like solubility and lipophilicity, which are critical for favorable pharmacokinetics.[1][4] These properties have been leveraged to develop a wide range of approved drugs targeting diverse clinical conditions.[1][5]
Mechanisms of Action: A Deep Dive into Key Pyrazole Pharmaceuticals
The true potential of the pyrazole core is best understood by examining its role in established and successful pharmaceuticals. Here, we analyze the mechanisms of three prominent examples, providing the scientific rationale and the experimental frameworks used to validate their activity.
Anti-Inflammatory Powerhouse: Selective COX-2 Inhibition (Celecoxib)
Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) that revolutionized pain and inflammation management by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6][7]
Mechanism of Action: Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1][8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1][6] Traditional NSAIDs inhibit both isoforms, leading to common side effects like stomach ulcers.[6] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the active site of the COX-2 enzyme.[7] Specifically, its polar sulfonamide side chain fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity and a more favorable side-effect profile at therapeutic concentrations.[6][8] This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain.[6][8][9]
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 0.04 - 0.28 | >15 - 50 | >178 | [10][11] |
| PYZ28 | 0.26 | >50 | >192.3 | [10][12] |
| Compound 11 | 0.043 | >15 | >348 | [11] |
| PYZ16 | 0.52 | 5.58 | 10.73 | [10][12] |
| PYZ20 | 0.33 | >15 | >45 | [13] |
Note: IC50 values can vary based on assay conditions. A higher Selectivity Index indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro Colorimetric COX-2 Inhibitor Screening
This protocol is a self-validating system designed to measure the peroxidase activity of COX-2. The rationale is to quantify the enzyme's activity by observing the oxidation of a chromogenic substrate (TMPD), which produces a color change measurable by a spectrophotometer. A potent inhibitor will reduce this color change.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution as per the supplier's instructions.
-
Enzyme: Dilute human recombinant COX-2 enzyme in Assay Buffer to a working concentration (e.g., 17.5 ng/µl).[14][15] Keep on ice.
-
Test Compound (e.g., Novel Pyrazole): Prepare a 10x stock solution in a suitable solvent (e.g., DMSO). Create serial dilutions to determine the IC50 value.
-
Positive Control: Prepare a 10x stock of Celecoxib.[14]
-
Substrates: Prepare working solutions of a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid.[14]
-
-
Assay Plate Setup (96-well plate): [14]
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Activity Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL diluted COX-2.
-
Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL diluted COX-2 + 10 µL of test compound dilution.
-
Positive Control Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL diluted COX-2 + 10 µL Celecoxib solution.
-
-
Incubation: Gently shake the plate and incubate for 5-10 minutes at 25°C or 37°C to allow inhibitor binding.[14][16]
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells.[14]
-
Measurement: Immediately shake the plate and measure the absorbance at 590 nm using a microplate reader. Take readings kinetically for 5 minutes or as a final endpoint reading.[14]
-
Data Analysis:
-
Subtract the average background absorbance from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the log concentration of the test compound and use a non-linear regression model to determine the IC50 value.
-
Vasodilation via PDE5 Inhibition (Sildenafil)
Sildenafil (Viagra®) was a landmark pharmaceutical discovery for erectile dysfunction, and its mechanism relies on a pyrazole-containing core structure (specifically, a pyrazolopyrimidinone).[17]
Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO).[17][18] During sexual stimulation, NO is released, which activates the enzyme guanylate cyclase. This enzyme increases levels of cyclic guanosine monophosphate (cGMP), a second messenger that leads to smooth muscle relaxation and increased blood flow.[14][17] The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes it to inactive 5'-GMP.[19][20] Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a potent and selective competitive inhibitor of PDE5.[14] By blocking PDE5, sildenafil prevents the degradation of cGMP, leading to its accumulation. This enhances the effect of NO, resulting in sustained smooth muscle relaxation and vasodilation.[17][20] It is crucial to note that sildenafil requires sexual stimulation to be effective, as this is necessary for the initial release of NO.[14][17]
Signaling Pathway: PDE5 Inhibition by Sildenafil
Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.
Quantitative Data: PDE5 Inhibition by Pyrazole-based Compounds
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (fold vs. PDE5) | Reference |
| Sildenafil | 3.5 - 6.0 | ~10 | [17][21] |
| Compound 5r | 8.3 | 240 | [22] |
| Compound 40 | 8.3 | ~10 (similar to Sildenafil) | [23] |
| Compound 37 | 1.05 | Not Reported | [23] |
| Udenafil | 5.7 | Not Reported | [21] |
Note: Selectivity against other PDE isoforms, particularly PDE6 (found in the retina), is a critical parameter in drug design to minimize side effects like vision disturbances.
Experimental Protocol: In Vitro Fluorescence Polarization (FP) PDE5 Assay
This high-throughput assay is based on the principle of competitive binding. A fluorescently labeled cGMP analog will have low polarization when free in solution. When PDE5 is active, it hydrolyzes the substrate, which can then be bound by a larger binding agent, increasing polarization. An inhibitor prevents this process, keeping polarization low.
-
Reagent Preparation:
-
Assay Buffer: Prepare a complete PDE assay buffer as per kit instructions (typically containing Tris-HCl, MgCl₂, etc.).
-
Enzyme: Dilute recombinant human PDE5A1 enzyme in the assay buffer to the desired working concentration.[24]
-
Substrate: Dilute a fluorescently labeled cGMP analog (e.g., FAM-Cyclic-3′,5′-GMP) in the assay buffer.[24]
-
Test Compound: Prepare serial dilutions of the pyrazole test compound in DMSO, then further dilute in assay buffer.
-
Positive Control: Prepare dilutions of Sildenafil.
-
-
Assay Plate Setup (96-well black microplate): [18][24]
-
Blank/Background Wells: Assay buffer only.
-
100% Activity Control: Add diluted PDE5A1 enzyme and DMSO-only control.
-
Inhibitor Wells: Add diluted PDE5A1 enzyme and the test compound dilutions.
-
Positive Control Wells: Add diluted PDE5A1 enzyme and Sildenafil dilutions.
-
-
Pre-incubation: Add the enzyme and inhibitor solutions to the plate. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[18][24]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[24]
-
Reaction Termination and Binding: Stop the reaction by adding a specific Binding Agent (provided in commercial kits) to all wells. This agent binds to the hydrolyzed 5'-GMP product. Incubate for an additional 30 minutes at room temperature.[24]
-
Measurement: Read the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters (e.g., Excitation ~485 nm, Emission ~530 nm).[24]
-
Data Analysis:
-
FP values are typically reported in millipolarization units (mP).
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[24]
-
Determine the IC50 value by plotting percent inhibition against the log concentration of the inhibitor.
-
Emerging Frontiers: Anticancer and Antimicrobial Potential
Beyond established therapies, the pyrazole scaffold is a fertile ground for developing novel anticancer and antimicrobial agents.[2][25][26]
Anticancer Activity
Pyrazole derivatives have demonstrated potent activity against various cancer cell lines.[2][7] Their mechanisms are diverse, including the inhibition of protein kinases crucial for cell cycle regulation (like CDK1), induction of apoptosis, and inhibition of tubulin polymerization.[26] Some pyrazole-based compounds also exhibit anticancer effects through the inhibition of COX-2, which is often upregulated in tumors.[11]
Structure-Activity Relationship (SAR) Insights: The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][7]
-
Diphenyl Pyrazoles: The presence of specific groups on the phenyl rings attached to the pyrazole core is critical. For instance, electron-withdrawing groups can influence activity.
-
Hybrids: Fusing the pyrazole scaffold with other heterocyclic systems like oxadiazole or chalcones has yielded compounds with broad-spectrum growth inhibition in the low micromolar range.[2]
-
Targeting Kinases: Modifications that allow the pyrazole core to fit into the ATP-binding pocket of kinases like EGFR are a promising strategy.[27]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a foundational colorimetric method to assess cell metabolic activity, serving as an indicator of cell viability and proliferation.[6][28] The rationale is that viable cells with active mitochondria contain oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Preparation and Seeding:
-
Culture cancer cells (e.g., MCF-7, HT-29) under standard conditions.[11]
-
Trypsinize, count, and determine cell viability (must be >90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[6]
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., medium with DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubate for a specified period (e.g., 48 or 72 hours).[29]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[30]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[31]
-
-
Measurement and Analysis:
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as promising candidates, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][25]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][32] This protocol provides a quantitative measure of a compound's potency.
-
Preparation of Inoculum:
-
Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.[8][33]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[34]
-
Dilute this standardized suspension to achieve the final desired inoculum concentration (e.g., 5 × 10⁵ CFU/mL) in the assay plate.[35]
-
-
Preparation of Antimicrobial Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 12.[8]
-
Prepare a stock solution of the test pyrazole compound in MHB at twice the highest desired concentration. Add 100 µL of this solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[35]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[32] This can also be confirmed by reading the optical density (OD) at 600 nm.
-
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 9 | S. aureus (MDR) | 4 | [3] |
| Compound 21a | S. aureus | 62.5 - 125 | [25] |
| Compound 21a | A. niger | 2.9 - 7.8 | [25] |
| Compound 4j | S. pneumoniae | 15.6 | [36] |
Synthesis and Drug Discovery Workflow
The synthesis of the pyrazole core is adaptable, allowing for extensive derivatization. The most common and foundational method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[10][37] Modern variations, including multicomponent reactions and microwave-assisted synthesis, offer greener and more efficient routes to create diverse libraries of pyrazole derivatives for screening.[4][38]
Experimental Workflow: Pyrazole-Based Drug Discovery
Caption: A typical workflow for the discovery of novel pyrazole-based pharmaceuticals.
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its proven success in blockbuster drugs like Celecoxib and Sildenafil has cemented its importance, yet its potential is far from exhausted. Current research is intensely focused on leveraging the pyrazole core to develop next-generation therapeutics. The key future directions include designing novel anticancer agents with high selectivity for tumor-specific targets, creating new classes of antimicrobials to combat resistant pathogens, and exploring applications in neurodegenerative and metabolic diseases. The continued integration of computational docking, green synthetic methodologies, and robust biological screening will ensure that pyrazole-containing pharmaceuticals remain at the forefront of therapeutic innovation for years to come.
References
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. [Link]
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Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 21). WebMD. [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]
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Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. [Link]
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VIAGRA - accessdata.fda.gov. (n.d.). FDA. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]
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A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025, February 18). Bentham Science. [Link]
-
Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. (n.d.). DUT Open Scholar. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PMC. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
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Sildenafil: Mechanism of Action & Structure. (n.d.). Study.com. [Link]
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MTT Cell Assay Protocol. (n.d.). txch.org. [Link]
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Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 22). PMC. [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. (2006, August 24). PubMed. [Link]
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PMC. [Link]
-
The predicted PDE5 IC50 values of the test set (series A-H) in nM. (n.d.). ResearchGate. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). ACS Publications. [Link]
-
Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). Atlantis Press. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2022, November 14). PubMed. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). sciendo.com. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Semantic Scholar. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Publications. [Link]
-
Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. (n.d.). PMC. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). acsonline.cn. [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025, November 10). RSC Publishing. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PMC. [Link]
-
A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. (n.d.). ResearchGate. [Link]
-
In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. (2019, November 1). MDPI. [Link]
-
(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018, February 2). ResearchGate. [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to.... (2019, September 26). F1000Research. [Link]
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electrophilic sulfonation of furan derivatives
Executive Summary
The furan ring is a privileged scaffold in medicinal chemistry, frequently embedded in therapeutic agents ranging from the antiglaucoma drug TFISA[1] to the potent NLRP3 inflammasome inhibitor MCC950[2]. Introducing a sulfonic acid or sulfonamide moiety onto the furan core drastically alters its physicochemical properties, enhancing aqueous solubility and target binding affinity. However, the electron-rich nature of furan presents a unique synthetic paradox: while it is highly reactive toward electrophilic aromatic substitution (EAS), it is notoriously sensitive to acidic degradation[3]. This technical guide dissects the mechanistic causality behind furan sulfonation, provides comparative quantitative data, and outlines a field-proven, self-validating protocol for the synthesis of furan-2-sulfonic acid derivatives.
Mechanistic Principles and Regioselectivity
The Causality of Reagent Selection Furan is an electron-rich heteroaromatic system with a resonance energy of approximately 16 kcal/mol[4]. Because the oxygen atom donates its lone pair into the pi-system, the ring is highly susceptible to electrophilic attack. Traditional sulfonation protocols utilizing concentrated sulfuric acid or oleum are fundamentally incompatible with simple furans. The high acidity leads to rapid protonation of the ring oxygen or carbon, triggering ring-opening, extensive polymerization, and resinification[5].
To circumvent this, the electrophilicity of the sulfonating agent must be attenuated. The sulfur trioxide-pyridine complex (
Regioselectivity: The C-2 Preference
Electrophilic substitution on the furan ring proceeds with high regioselectivity at the C-2 (
Mechanistic pathway of furan electrophilic sulfonation highlighting C-2 regioselectivity.
Quantitative Data: Comparative Synthetic Strategies
Depending on the electronic nature of the furan derivative, different sulfonating agents and conditions are required. Electron-withdrawing groups (e.g., esters) deactivate the ring, necessitating stronger reagents like chlorosulfonic acid, whereas unsubstituted furan requires mild complexes[8],[2].
Table 1: Comparative Conditions and Yields for Furan Sulfonation
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Ref |
| Furan | 1,2-Dichloroethane | 84 °C (Reflux) | 8-10 h | High | [5],[9] | |
| Ethyl 3-furoate | Chlorosulfonic acid | Dichloromethane | -10 °C to RT | 48 h | 56% (over 2 steps) | [8],[2] |
| Furan | Pyridine | 100 °C | 8-10 h | Moderate | [6],[9] |
Experimental Methodology: Direct Sulfonation of Furan
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following procedure details the synthesis of furan-2-sulfonic acid using the
Step-by-step experimental workflow for the direct sulfonation of furan using SO3-pyridine.
Protocol: Synthesis of Furan-2-Sulfonic Acid
-
Step 1: System Preparation. Purge a round-bottom flask equipped with a mechanical stirrer and reflux condenser with dry nitrogen.
-
Step 2: Dissolution. Dissolve 1.0 equivalent of freshly distilled furan in anhydrous 1,2-dichloroethane (1,2-DCE).
-
Step 3: Reagent Addition. Add 1.05 equivalents of the
complex portion-wise to the stirred solution at room temperature. -
Step 4: Thermal Activation (Reflux). Heat the reaction mixture to reflux (~84 °C) and maintain for 8 to 10 hours[5],[9].
-
Validation Check: Monitor the reaction via TLC (using a non-polar solvent system like Hexane/Ethyl Acetate). The complete disappearance of the highly non-polar furan spot validates reaction progression.
-
-
Step 5: Solvent Removal. Cool the mixture to room temperature and remove the 1,2-DCE under reduced pressure[5].
-
Step 6: Neutralization & Isolation. Dissolve the resulting crude residue in a dilute aqueous solution of sodium hydroxide[5].
-
Causality: This converts the highly polar furan-2-sulfonic acid into its more stable, water-soluble sodium salt, preventing autocatalytic acidic degradation during storage.
-
-
Step 7: Purification. Wash the aqueous layer extensively with diethyl ether[5].
-
Causality: The ether wash selectively partitions unreacted furan, pyridine, and other non-polar organic impurities away from the aqueous product phase[5]. The aqueous layer is then lyophilized or evaporated to yield the purified sodium furan-2-sulfonate.
-
Advanced Applications: Downstream Functionalization
For drug development professionals, the sulfonic acid is rarely the final target. It is typically converted into a sulfonamide. For instance, in the synthesis of the inflammasome inhibitor MCC950, an intermediate furan-2-sulfonic acid is directly chlorinated using phosphorus pentachloride (
References
1.[5] A Historical Guide to the Synthesis of Furansulfonic Acids for the Modern Researcher, Benchchem. 5 2.[8] A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds, Benchchem. 8 3.[3] furan-2-sulfonic acid | 82971-11-7, Benchchem.3 4.[6] Furan: A Promising Scaffold for Biological Activity, IJABBR. 6 5.[9] The Reactions of Sulfur Trioxide, and Its Adducts, with Organic, Datapdf. 9 6.[1] Identification and synthesis of metabolites of the new antiglaucoma drug, ResearchGate. 1 7.[7] Five-membered Heterocycles Pyrrole, Furan and Thiophene, KSU. 7 8.[2] A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases, PMC. 2 9.[4] Furan: Properties, Synthesis, and Reactions, Scribd. 4
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Methodological & Application
protocol for synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Application Note: AN-SYN-2026-03 Protocol for the Synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Part 1: Executive Summary & Strategic Analysis
The synthesis of This compound represents a critical challenge in the construction of fragment-based libraries and kinase inhibitor scaffolds. This heteroaryl sulfonyl chloride combines an electron-rich furan core with a polar pyrazole moiety.
The Synthetic Challenge:
-
Acid Sensitivity: The furan ring is prone to acid-catalyzed polymerization (resinification) under the vigorous conditions typically required for chlorosulfonation.
-
Regioselectivity: Directing the sulfonyl group specifically to the furan 5-position while avoiding sulfonation of the electron-rich pyrazole ring requires exploiting subtle pKa differences.
-
Stability: Heteroaryl sulfonyl chlorides are moisture-sensitive and prone to hydrolysis.
The Solution:
This protocol utilizes a convergent, protecting-group-free strategy . We first construct the 5-(furan-2-yl)-1H-pyrazole scaffold via a high-yield enaminone intermediate. Subsequently, we employ a controlled, low-temperature chlorosulfonation using chlorosulfonic acid (
Part 2: Retrosynthetic Logic & Pathway
The synthesis is broken down into two distinct stages: Scaffold Assembly and Functionalization.
Caption: Retrosynthetic disconnection showing the construction of the pyrazole ring followed by regioselective chlorosulfonation.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 5-(Furan-2-yl)-1H-pyrazole
This stage avoids the use of transition metal couplings (Suzuki/Stille), utilizing instead the condensation of an enaminone with hydrazine. This is scalable and atom-economical.
Reaction Scheme:
-
2-Acetylfuran + DMF-DMA
Enaminone Intermediate -
Enaminone +
5-(Furan-2-yl)-1H-pyrazole
Reagents & Equipment:
-
2-Acetylfuran (CAS: 1192-62-7)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)
-
Hydrazine monohydrate (64-65%
) -
Ethanol (Absolute)
-
Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology:
-
Enaminone Formation:
-
Charge a round-bottom flask with 2-acetylfuran (10.0 g, 90.8 mmol).
-
Add DMF-DMA (11.9 g, 100 mmol, 1.1 equiv) neat.
-
Heat the mixture to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone should disappear, and a lower Rf yellow/orange spot (enaminone) should appear.
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue is typically a viscous orange/red oil or solid, which is used directly without purification.
-
-
Cyclization:
-
Dissolve the crude enaminone residue in Ethanol (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Hydrazine monohydrate (5.0 g, 100 mmol, 1.1 equiv) dropwise over 10 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2 hours.
-
Observation: The solution typically turns lighter in color as the pyrazole forms.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Dilute the residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (0-5% MeOH in DCM) if necessary.
-
Validation:
NMR (DMSO- ) should show pyrazole C4-H (d, ~6.5 ppm) and C3-H (d, ~7.8 ppm) and broad NH signal.
-
Stage 2: Chlorosulfonation to this compound
Critical Mechanism Note:
We use Chlorosulfonic acid (
Reagents:
-
5-(Furan-2-yl)-1H-pyrazole (Intermediate from Stage 1)
-
Chlorosulfonic acid (
) (Freshly distilled or high purity) -
Dichloromethane (DCM) (Anhydrous) - Optional co-solvent for moderation
-
Phosphorus pentachloride (
) - Optional, boosts conversion if sulfonic acid persists
Step-by-Step Methodology:
-
Setup:
-
Use a flame-dried 3-neck flask equipped with a thermometer, addition funnel, and a drying tube (
) or inlet. -
Place the flask in an Acetone/Ice bath to maintain internal temperature between -10°C and -5°C .
-
-
Reagent Addition:
-
Charge Chlorosulfonic acid (5.0 equiv relative to pyrazole) into the flask.
-
Alternative (Milder): Charge DCM (5 volumes) and Chlorosulfonic acid (5.0 equiv). This dilutes the exotherm.
-
Dissolve 5-(Furan-2-yl)-1H-pyrazole in a minimal amount of DCM.
-
Add the pyrazole solution dropwise to the acid over 30–45 minutes.
-
Critical Control: Do NOT allow the temperature to rise above 0°C. If it does, stop addition immediately.
-
-
Reaction:
-
Stir at -5°C for 2 hours.
-
Allow to warm slowly to room temperature (only if TLC indicates incomplete conversion, otherwise keep cold).
-
Monitoring: Take a mini-aliquot, quench in MeOH (forms methyl ester), and check by LCMS. You are looking for the Methyl sulfonate mass (
).
-
-
Quenching & Isolation:
-
Prepare a beaker of crushed ice (approx. 10x weight of acid).
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: Violent reaction/HCl gas evolution.
-
Extract immediately with Dichloromethane (
). -
Wash the organic layer with cold saturated
(carefully, CO2 evolution) until neutral pH. -
Dry over
(Magnesium sulfate is preferred over Sodium sulfate for acid chlorides). -
Filter and concentrate below 30°C to avoid thermal decomposition.
-
-
Final Product Handling:
-
The product is obtained as a solid or viscous oil.
-
Storage: Store under Argon at -20°C. Hydrolyzes rapidly in moist air.
-
Part 4: Analytical Validation & Quality Control
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >95% | HPLC (anhydrous method) |
| Identity | Consistent with structure | 1H NMR, MS |
| Stability | < 24 hours in solution | Degrades to Sulfonic Acid |
Diagnostic NMR Signals (DMSO-d6 - Run immediately):
-
Furan Ring: Two doublets. The shift of the H3 and H4 protons will move downfield significantly compared to the precursor due to the electron-withdrawing
group.-
Precursor Furan-H:
6.6–7.0 ppm. -
Product Furan-H:
7.2–7.6 ppm.
-
-
Pyrazole Ring: Signals remain relatively stable, broad NH signal at >13 ppm.
Part 5: Safety & Hazards (MSDS Highlights)
-
Chlorosulfonic Acid: Causes severe skin burns and eye damage. Reacts violently with water releasing HCl gas. Use only in a functioning fume hood.
-
Furan Derivatives: Potentially carcinogenic. Handle with gloves.
-
Sulfonyl Chlorides: Lachrymators and corrosive.
Part 6: Troubleshooting Guide
Caption: Decision tree for troubleshooting polymerization issues during chlorosulfonation.
References
-
Synthesis of Pyrazoles via DMF-DMA
- Title: "Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent."
- Source: ResearchG
-
URL:[Link]
-
Furan Sulfonamide Synthesis Protocols
- Title: "A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds."
-
Source: BenchChem (2025).[4]
-
General Chlorosulfonation Methodology
-
Related Pyrazole-Furan Derivatives
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. ijfmr.com [ijfmr.com]
Application Notes and Protocols: 5-(1H-Pyrazol-5-yl)furan-2-sulfonyl Chloride in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of privileged scaffolds and robust functional groups is paramount. 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride (CAS: 1350521-74-X) represents a highly specialized, bifunctional building block designed for the rapid generation of diverse, drug-like sulfonamides. Sulfonamides are ubiquitous in medicinal chemistry, featuring in nearly 10% of the top-selling small molecule pharmaceuticals due to their hydrolytic stability and ability to form predictable hydrogen-bonding networks [1].
This application note provides researchers and drug development professionals with an authoritative guide on utilizing this reagent. By combining the bioisosteric properties of the pyrazole ring, the rigid geometry of the furan spacer, and the exceptional electrophilicity of the sulfonyl chloride group, this molecule serves as a premier tool for late-stage functionalization (LSF) and structure-activity relationship (SAR) exploration.
Structural Rationale & Pharmacophore Analysis
The design of this compound is not arbitrary; it is a meticulously crafted trifecta of pharmacophoric elements:
-
The Pyrazole Ring (The Modulator): The pyrazole moiety is a universally recognized privileged scaffold [2]. It acts as a bioisostere for amides and phenols, offering both hydrogen-bond donor (N-H) and acceptor (N=) capabilities. In kinase inhibitors, this ring frequently anchors the molecule to the ATP-binding hinge region via
stacking and hydrogen bonding. -
The Furan Ring (The Spacer): Unlike a standard 1,4-phenylene spacer, the 5-membered furan ring introduces a distinct geometric angle between the pyrazole and the sulfonyl group. This unique vector alignment allows the molecule to navigate constrained binding pockets that would sterically clash with bulkier aromatic rings. Furthermore, the oxygen heteroatom can participate in weak intramolecular interactions.
-
The Sulfonyl Chloride (The LSF Handle): Sulfonyl chlorides are among the most reliable electrophiles in organic synthesis [3]. They enable the late-stage capping of complex amine-containing APIs (Active Pharmaceutical Ingredients) to form stable sulfonamides, effectively altering the lipophilicity, metabolic stability, and target affinity of the lead compound.
Caption: Pharmacophore mapping of this compound in drug design.
Key Applications in Drug Discovery
The structural motifs present in this building block have been successfully deployed across several therapeutic areas:
-
Ion Channel Modulators: Pyrazole-aryl sulfonamide derivatives have demonstrated significant efficacy as N-type calcium channel (CaV2.2) blockers, which are critical targets for the management of severe neuropathic pain [4].
-
Kinase Inhibitors: The pyrazole-furan axis is frequently utilized in allosteric and orthosteric kinase inhibitors, where the sulfonamide tail is directed toward the solvent-exposed region to improve aqueous solubility.
-
Anti-Inflammatory Agents: Drawing structural analogies to blockbuster drugs like Celecoxib, the pyrazole-sulfonamide combination is a proven template for selective COX-2 inhibition.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed with built-in causality to ensure high-fidelity execution in the laboratory.
Protocol A: Late-Stage Sulfonylation of Complex Amines
This protocol details the conversion of a primary or secondary amine into a complex pyrazole-furan sulfonamide.
Reagents & Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly susceptible to competitive hydrolysis by ambient moisture, which yields unreactive sulfonic acids.
-
-
Base Addition: Add DIPEA (2.5 equiv) to the stirring solution.
-
Causality: DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of transient, highly reactive sulfonammonium intermediates that can lead to complex side-reaction profiles.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve this compound (1.1 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the cooled solution over 10 minutes.
-
Causality: The dropwise addition at 0 °C mitigates the exothermic nature of the sulfonylation, preventing thermal degradation of sensitive functional groups on the API scaffold.
-
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor progression via LC-MS or TLC.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure sulfonamide.
Caption: Experimental workflow for the late-stage sulfonylation of complex amine scaffolds.
Protocol B: Chemoselective N-Alkylation of the Pyrazole Ring
Once the sulfonamide is formed, the acidic N-H of the pyrazole ring can be further functionalized to explore SAR.
-
Dissolve the synthesized pyrazole-furan sulfonamide (1.0 equiv) in anhydrous DMF.
-
Add anhydrous
(2.0 equiv) and stir at room temperature for 15 minutes.-
Causality:
is a mild, insoluble base that effectively deprotonates the pyrazole N-H (pKa ~14) without risking the cleavage of the newly formed sulfonamide bond, which can occur with stronger bases like NaH.
-
-
Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise.
-
Stir at 50 °C for 4 hours, then quench with water to precipitate the N-alkylated product.
Quantitative Data Presentation
The following table summarizes expected reaction metrics when utilizing this compound across different classes of amine nucleophiles during LSF campaigns.
| Amine Class | Example Substrate | Optimal Base / Solvent | Reaction Time (RT) | Expected Yield (%) | Chemoselectivity Notes |
| Primary Aliphatic | Benzylamine derivatives | DIPEA / DCM | 2 - 4 hours | 85 - 95% | Highly selective; mono-sulfonylation predominates. |
| Secondary Aliphatic | Piperidine/Piperazine scaffolds | DIPEA / DCM | 4 - 6 hours | 80 - 90% | Excellent conversion; steric hindrance may require slight warming (35 °C). |
| Aniline Derivatives | Substituted anilines | Pyridine / THF | 12 - 16 hours | 65 - 80% | Pyridine acts as both base and nucleophilic catalyst to overcome lower nucleophilicity. |
| Amino Acids (Esters) | L-Proline methyl ester | TEA / DCM | 4 - 8 hours | 75 - 85% | Maintain 0 °C longer to prevent epimerization of the chiral center. |
References
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis (2022) URL:[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (NIH) / PMC (2023) URL:[Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition (2019) URL:[Link]
- Source: US Patent US8648074B2 (2014)
The Strategic Synthesis of Novel Sulfonamides: Application and Protocols for 5-(1H-pyrazol-5-yl)furan-2-sulfonyl Chloride
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic design. Its prevalence in a vast array of clinically significant agents—from antimicrobial and diuretic to anticancer and anti-inflammatory drugs—is a testament to its versatile pharmacophoric properties. The pyrazole moiety is similarly distinguished, recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds that exhibit a wide spectrum of activities. The strategic fusion of these two pharmacophores through a furan linker, as embodied by the reagent 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride , presents a compelling opportunity for the generation of novel chemical entities with significant therapeutic potential.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective utilization of this compound in the synthesis of a diverse range of sulfonamides. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, offers practical insights into reaction optimization, and provides robust protocols that serve as a self-validating system for successful synthesis.
Chemical Rationale and Mechanistic Overview
The synthetic utility of this compound is anchored in the high electrophilicity of the sulfur atom within the sulfonyl chloride group. This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly susceptible to nucleophilic attack by primary or secondary amines, which is the fundamental bond-forming event in sulfonamide synthesis. The chloride ion serves as an excellent leaving group, facilitating the reaction's progress.
The general mechanism for this transformation is a nucleophilic acyl substitution-like reaction at the sulfur center. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and thereby quenching the reaction.
Core Synthesis Workflow
The synthesis of sulfonamides from this compound and a suitable amine can be conceptualized as a three-stage process: Reaction Setup, Reaction Execution, and Product Isolation/Purification. Each stage requires careful consideration of reagents and conditions to ensure optimal yield and purity of the final product.
Application Notes and Protocols: Synthesis of Novel 5-(1H-pyrazol-5-yl)furan-2-sulfonamides via Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazolyl-Furan Sulfonamides in Medicinal Chemistry
The convergence of pyrazole, furan, and sulfonamide moieties into a single molecular scaffold represents a promising strategy in modern drug discovery. Each of these functional groups is a well-established pharmacophore, and their combination can lead to novel compounds with a wide spectrum of biological activities.[1] The furan ring, a versatile heterocyclic system, is present in numerous therapeutic agents, where it often serves as a bioisostere for a phenyl group, potentially improving metabolic stability and receptor interactions.[2][3] Pyrazole derivatives are also integral to many pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer properties.[4][5]
The sulfonamide group is a cornerstone of medicinal chemistry, found in a vast array of drugs including antibacterial, antiviral, and anticancer agents.[6] The reaction of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride with primary amines offers a direct and efficient route to a diverse library of N-substituted sulfonamides. These products are of significant interest for screening campaigns aimed at identifying new therapeutic leads. This document provides a comprehensive guide to the synthesis, purification, and characterization of these novel chemical entities, grounded in established principles of sulfonamide chemistry.
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic and robust nucleophilic substitution reaction.[6] The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride as a leaving group.
A crucial aspect of this reaction is the in-situ neutralization of the hydrochloric acid (HCl) byproduct. The generated HCl can protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to the reaction mixture.[6] The base scavenges the HCl, ensuring a continuous supply of the free primary amine to react with the sulfonyl chloride.
The choice of solvent is also critical. Anhydrous aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are typically employed to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid, which would be an undesired side reaction.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonamides.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of N-substituted 5-(1H-pyrazol-5-yl)furan-2-sulfonamides.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Acetonitrile
-
Distilled Water
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or argon inlet
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.[7]
-
Work-up:
-
Quench the reaction by adding distilled water or a saturated aqueous solution of ammonium chloride.[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 5-(1H-pyrazol-5-yl)furan-2-sulfonamide.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Expected Outcomes and Data Presentation
The reaction of this compound with various primary amines is expected to proceed in moderate to good yields. The following table summarizes the expected outcomes for a selection of primary amines.
| Entry | Primary Amine | Expected Product | Typical Yield Range (%) |
| 1 | Aniline | N-phenyl-5-(1H-pyrazol-5-yl)furan-2-sulfonamide | 70-85% |
| 2 | Benzylamine | N-benzyl-5-(1H-pyrazol-5-yl)furan-2-sulfonamide | 75-90% |
| 3 | Cyclohexylamine | N-cyclohexyl-5-(1H-pyrazol-5-yl)furan-2-sulfonamide | 65-80% |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)furan-2-sulfonamide | 70-85% |
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Low or no product formation | 1. Inactive sulfonyl chloride due to hydrolysis.[7]2. Protonation of the primary amine. | 1. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.2. Ensure a sufficient amount of base (1.2-1.5 equivalents) is used. |
| Presence of a highly polar byproduct | Hydrolysis of the sulfonyl chloride to sulfonic acid.[7] | Use anhydrous conditions and add the sulfonyl chloride solution slowly at 0 °C. |
| Formation of a di-sulfonylated product | Use of excess sulfonyl chloride. | Use a slight excess of the primary amine or a 1:1 stoichiometry. Monitor the reaction closely by TLC.[7] |
| Difficult purification | Co-elution of product and unreacted starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Mild and General Method for the Synthesis of Sulfonamides. (2025).
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
- Fier, P. S., & Maloney, K. M. (2017). A Practical and Straightforward Method for the Conversion of Primary Sulfonamides to Sulfinates. Organic Letters, 19(14), 3743–3746.
- An Expedient Synthesis of Sulfinamides
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.).
- Synthesis, studies and in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines. (2011). Arabian Journal of Chemistry.
- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (n.d.).
- Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characteriz
- Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. (2020).
Sources
- 1. scirp.org [scirp.org]
- 2. Synthesis, studies and in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines - Arabian Journal of Chemistry [arabjchem.org]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazolyl-Thiazole Derivatives from Novel Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details the synthesis of medicinally significant pyrazolyl-thiazole derivatives, with a focus on the strategic use of novel and readily accessible precursors. Pyrazole and thiazole scaffolds are core components in a multitude of pharmacologically active agents, and their molecular hybridization often leads to compounds with enhanced biological profiles.[1][2] This document provides a robust framework for researchers, offering detailed, step-by-step protocols, mechanistic insights, and practical troubleshooting advice. The methodologies described herein are designed to be both reproducible and adaptable, empowering scientists in academic and industrial settings to efficiently generate libraries of these valuable heterocyclic compounds for further investigation in drug discovery programs. We will explore a multi-step synthetic sequence, commencing with the formation of a key pyrazole aldehyde precursor, followed by its conversion to a pyrazolyl-thiosemicarbazone, and culminating in the cyclization to the target pyrazolyl-thiazole scaffold via a modified Hantzsch-type synthesis.
Introduction: The Significance of Pyrazolyl-Thiazole Hybrids
The fusion of pyrazole and thiazole rings into a single molecular entity has emerged as a powerful strategy in medicinal chemistry.[1] Both heterocycles are independently recognized as "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[2][3] Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties, as exemplified by drugs like Celecoxib.[3][4] Similarly, the thiazole nucleus is a cornerstone in pharmaceuticals such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and anticancer effects.[2][5]
The rationale behind molecular hybridization is to create novel chemical entities that may exhibit synergistic or additive pharmacological effects, overcome drug resistance, or possess improved pharmacokinetic profiles compared to their individual components.[6] Pyrazolyl-thiazole derivatives have demonstrated a remarkable range of biological activities, including but not limited to:
-
Anti-inflammatory Activity [8]
This guide will provide a detailed roadmap for the synthesis of these promising compounds, starting from fundamental precursors.
Synthetic Strategy Overview
The synthetic approach detailed in this document follows a logical and modular three-stage process. This allows for the introduction of chemical diversity at various points in the synthesis, making it highly amenable for the generation of compound libraries for structure-activity relationship (SAR) studies.
Figure 1: General workflow for the synthesis of pyrazolyl-thiazole derivatives.
Experimental Protocols
Stage 1: Synthesis of 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde (A Novel Precursor)
This initial stage involves the construction of the core pyrazole ring system functionalized with a carbaldehyde group, which is a crucial handle for subsequent transformations. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic systems.[12]
Protocol 1: Vilsmeier-Haack Formylation
-
Materials:
-
Substituted Phenyl Hydrazone (1.0 equiv)
-
Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Ice bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Sodium acetate solution (for workup)
-
-
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over a period of 1 hour. This exothermic reaction forms the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, add the substituted phenyl hydrazone derivative portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde.[4]
-
-
Causality and Insights: The Vilsmeier-Haack reaction proceeds via an electrophilic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the electron-rich pyrazole precursor. The choice of a phenyl hydrazone as the starting material provides a straightforward route to the desired 1,3-disubstituted pyrazole core.
Stage 2: Synthesis of Pyrazolyl-Thiosemicarbazone Intermediate
Thiosemicarbazones are versatile intermediates in the synthesis of various sulfur and nitrogen-containing heterocycles, including thiazoles.[13][14] They are readily prepared by the condensation of a carbonyl compound with thiosemicarbazide.
Protocol 2: Thiosemicarbazone Formation
-
Materials:
-
1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde (from Protocol 1) (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Ethanol (solvent)
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide in warm ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried under vacuum.[13]
-
-
Causality and Insights: This is a classical condensation reaction. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the thiosemicarbazide. The subsequent dehydration yields the stable thiosemicarbazone.
Stage 3: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for the formation of a thiazole ring.[15][16] In this modified approach, the pyrazolyl-thiosemicarbazone acts as the thioamide component, which undergoes cyclocondensation with an α-haloketone.
Protocol 3: Cyclization to Pyrazolyl-Thiazole
-
Materials:
-
Procedure:
-
Suspend the pyrazolyl-thiosemicarbazone in anhydrous ethanol in a round-bottom flask.
-
Add the α-haloketone to the suspension.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The resulting precipitate, which is the hydrobromide salt of the product, can be collected by filtration.
-
To obtain the free base, neutralize the product with a weak base such as a sodium carbonate or sodium bicarbonate solution.
-
Filter the solid, wash with water, and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure pyrazolyl-thiazole derivative.[6][19]
-
-
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the electrophilic carbon bearing the halogen in the α-haloketone.[19] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring.[16]
Figure 2: Mechanism of the Hantzsch thiazole synthesis.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[4][20]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.[4]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Table 1: Representative Characterization Data for a Synthesized Pyrazolyl-Thiazole Derivative
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2-((1-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole | [Structure Image Placeholder] | 8.5 (s, 1H, pyrazole-H), 7.2-7.8 (m, Ar-H), 6.9 (s, 1H, thiazole-H) | 168.2 (C=N), 152.1, 145.3, 138.7, 134.5, 129.8, 128.9, 127.6, 125.4, 115.8 (Ar-C), 108.9 (thiazole-C) | [M+H]⁺ calculated for C₂₄H₁₈ClN₅S: 455.09, found: 455.1 |
Note: The spectral data presented here are illustrative and will vary depending on the specific substituents on the aromatic rings.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Vilsmeier-Haack reaction | Incomplete formation of the Vilsmeier reagent; low reactivity of the hydrazone. | Ensure slow and controlled addition of POCl₃ at low temperature. Increase reaction time or temperature moderately. |
| Side reactions in thiosemicarbazone formation | Impure aldehyde; incorrect stoichiometry. | Use purified pyrazole-4-carbaldehyde. Ensure a slight excess of thiosemicarbazide. |
| Difficulty in cyclization (Hantzsch synthesis) | Low reactivity of the α-haloketone or thiosemicarbazone. | Use a more reactive α-haloketone (e.g., α-bromo vs. α-chloro). Increase reflux time. Consider a higher boiling point solvent like n-butanol. |
| Product purification challenges | Presence of unreacted starting materials or side products. | Optimize the neutralization step to ensure complete precipitation of the product. Employ column chromatography for purification if recrystallization is ineffective. |
Conclusion
The synthetic pathways detailed in this guide provide a reliable and versatile platform for the generation of diverse pyrazolyl-thiazole derivatives. By leveraging novel, yet accessible precursors and employing robust, well-established reactions like the Vilsmeier-Haack and Hantzsch syntheses, researchers can efficiently access these medicinally important scaffolds. The modular nature of this synthetic route is particularly advantageous for creating compound libraries for high-throughput screening and detailed SAR studies, thereby accelerating the drug discovery process.
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Application Notes and Protocols for the Development of Pyrazolyl Pyrazoline-Based Antimalarial Agents
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the emergence and spread of drug-resistant Plasmodium falciparum strains undermining the efficacy of current therapies.[1] This escalating resistance necessitates the urgent discovery and development of novel antimalarial agents with distinct mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole and pyrazoline derivatives have garnered considerable attention for their diverse biological activities, including potent antimalarial properties.[2][3][4] The hybridization of these two moieties into a single molecular entity, the pyrazolyl pyrazoline scaffold, has yielded promising candidates with significant antiplasmodial activity, positioning them as a focal point for next-generation antimalarial drug discovery.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of pyrazolyl pyrazoline derivatives as a novel class of antimalarial agents. The following sections will detail the synthetic strategies, in vitro and in vivo screening protocols, and key considerations for advancing these compounds from initial discovery to preclinical evaluation.
Chemical Synthesis: Constructing the Pyrazolyl Pyrazoline Core
The synthesis of pyrazolyl pyrazoline derivatives typically follows a convergent strategy, capitalizing on well-established chemical transformations. The most common and effective approach involves the cyclo-condensation of a chalcone intermediate with a suitable hydrazine derivative.[1][2] This method offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the pyrazole and pyrazoline rings to explore structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the preparation of the chalcone precursor and the subsequent cyclization to form the pyrazoline ring.
Caption: General workflow for the synthesis of pyrazolyl pyrazoline derivatives.
Protocol: Synthesis of a Representative Pyrazolyl Pyrazoline Derivative
This protocol outlines the synthesis of a model pyrazolyl pyrazoline compound via a two-step process.
Part 1: Synthesis of Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Part 2: Synthesis of Pyrazolyl Pyrazoline
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.[1][6]
-
Reaction Conditions: Reflux the reaction mixture for several hours.[1] The reaction time will vary depending on the specific substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.
-
Isolation and Purification: Filter the solid product, wash thoroughly with water, and dry. Purify the crude pyrazolyl pyrazoline by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][5]
In Vitro Antimalarial Activity Assessment
The initial evaluation of newly synthesized pyrazolyl pyrazoline compounds involves determining their in vitro activity against P. falciparum. This is a critical step to identify potent candidates for further development.
Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for in vitro antiplasmodial activity screening.
Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard methodologies for assessing the susceptibility of P. falciparum to antimalarial compounds.[9][10]
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, RKL9) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax I or human serum.[6][11]
-
Compound Preparation: Prepare stock solutions of the test compounds and a standard antimalarial drug (e.g., chloroquine, artesunate) in DMSO.[12] Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12]
-
Assay Setup: In a 96-well microtiter plate, add the serially diluted compounds. Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[11]
-
Lysis and Staining: After 72 hours, lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Unraveling the Antiparasitic Strategy
Understanding the mechanism of action of novel antimalarial compounds is crucial for their rational development. For pyrazolyl pyrazoline derivatives, several potential targets within the parasite have been proposed.
Potential Mechanisms of Action
-
Inhibition of Falcipain-2: Molecular docking studies have suggested that some pyrazoline derivatives can bind to the active site of falcipain-2, a cysteine protease essential for hemoglobin degradation by the parasite.[1] Inhibition of this enzyme disrupts the parasite's nutrient supply.
-
Inhibition of β-Hematin Formation: A key detoxification pathway in the malaria parasite involves the polymerization of toxic heme into hemozoin (β-hematin). Some pyrazole-pyrazoline compounds have been shown to inhibit this process, leading to the accumulation of toxic heme and parasite death.[2][7]
-
Antifolate Activity: Certain pyrazolyl pyrazoline derivatives may act as antifolates, targeting enzymes like dihydrofolate reductase (DHFR) in the parasite's folate biosynthesis pathway.[5][6]
Caption: Potential mechanisms of action for pyrazolyl pyrazoline antimalarials.
In Vivo Antimalarial Efficacy Assessment
Compounds that demonstrate promising in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies, typically using a rodent model of malaria.
Protocol: 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
This is a standard primary in vivo screening method to evaluate the schizonticidal activity of a test compound.[9][13]
-
Animal Model: Use Swiss albino mice.
-
Parasite Inoculation: Inoculate the mice intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: Administer the test compound orally or via another appropriate route to groups of mice for four consecutive days, starting a few hours after infection.[13] Include a negative control group (vehicle) and a positive control group (a standard antimalarial drug like chloroquine).[13]
-
Parasitemia Determination: On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Calculation of Percent Suppression: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100
Cytotoxicity and Selectivity Index
A critical aspect of drug development is to ensure that the candidate compounds are selectively toxic to the parasite with minimal effects on host cells.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12][14]
-
Cell Lines: Use a panel of mammalian cell lines, such as HepG2 (human liver carcinoma) and WI-26VA4 (human lung fibroblasts), to assess general cytotoxicity.[12][15]
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Selectivity Index (SI)
The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as follows:
SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)
A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolyl pyrazoline scaffold has provided valuable insights into the structural requirements for potent antimalarial activity.
| Structural Moiety | Modification | Impact on Antimalarial Activity | Reference |
| Pyrazoline Ring (N1-substituent) | Acetyl group | Favorable for antiplasmodial activity | [5] |
| Benzoyl group | Increased antimalarial activity | [1] | |
| Phenyl group | Lower activity compared to acyl substituents | [1] | |
| Quinoline moiety | Showed maximum activity in a series | [16] | |
| Pyrazolyl Ring (Substituents) | Methyl group on phenyl ring | Favorable for antiplasmodial activity | [5] |
| Trifluoromethyl (-CF3) group | Showed the highest activity in a series | [17] | |
| Thienyl group | Potent activity observed | [17] |
Key SAR Observations:
-
The nature of the substituent at the N1 position of the pyrazoline ring is critical for activity. Generally, electron-withdrawing acyl groups (e.g., acetyl, benzoyl) are preferred over aryl substituents.[1][5]
-
Substitution patterns on the phenyl rings of both the pyrazole and pyrazoline moieties significantly influence potency. The presence of electron-withdrawing or lipophilic groups can enhance activity.[5][17]
-
The incorporation of other heterocyclic rings, such as quinoline, can lead to highly potent compounds.[16]
Conclusion and Future Directions
Pyrazolyl pyrazoline derivatives represent a promising and versatile scaffold for the development of novel antimalarial agents. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their potency, selectivity, and pharmacokinetic properties. The protocols and guidelines presented in these application notes provide a robust framework for researchers to systematically explore this chemical space. Future efforts should focus on elucidating the precise molecular targets of the most potent compounds, optimizing their drug-like properties, and evaluating their efficacy in more advanced preclinical models of malaria. Through a multidisciplinary approach encompassing medicinal chemistry, parasitology, and pharmacology, the full therapeutic potential of pyrazolyl pyrazolines can be realized in the fight against malaria.
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Lopes, D., et al. (2023). Antimalarial and Cytotoxic Activity of Native Plants Used in Cabo Verde Traditional Medicine. Molecules, 28(4), 1904. [Link]
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do Rosário, V. E., et al. (2009). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of Venomous Animals and Toxins including Tropical Diseases, 15(1), 3-15. [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2174-2183. [Link]
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- 5. New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyrazole-pyrazoline as promising novel antimalarial agents: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles | MDPI [mdpi.com]
- 9. In vitro and In vivo antimalarial activities of Avicennia africana P. Beauv. (Avicenniaceae) ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Welcome to the technical support center for the synthesis of 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common experimental issues, explain the underlying chemical principles, and offer robust, actionable solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and common synthetic strategy for preparing this compound?
The most conventional approach is the direct electrophilic chlorosulfonation of the parent heterocycle, 5-(1H-pyrazol-5-yl)furan. This method involves treating the starting material with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).[1] While direct, this method is harsh and requires careful optimization due to the sensitivity of the furan and pyrazole rings to strong acids.
Q2: Why is the furan ring particularly challenging to work with in this synthesis?
The furan ring is an electron-rich heterocycle that is highly susceptible to electrophilic attack. However, it is also prone to decomposition under strongly acidic conditions, which can lead to ring-opening, polymerization, and the formation of tarry byproducts.[2][3] This limited stability in the presence of electrophilic reagents like chlorosulfonic acid is a primary cause of low yields and complex purification.[2][3]
Q3: What are the critical safety precautions when handling chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive reagent. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All experiments must be conducted in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield. All glassware must be scrupulously dried before use to prevent uncontrolled reactions.
Q4: How stable is the final product, this compound?
Heteroaromatic sulfonyl chlorides, particularly those derived from five-membered rings like furan, are generally less stable than their benzene-derived counterparts.[3] The target compound is susceptible to hydrolysis by atmospheric moisture or residual water during workup, which converts it to the corresponding sulfonic acid, reducing the yield of the desired product.[2][4] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry environment, preferably under an inert atmosphere.
Q5: Are there alternative synthetic routes if direct chlorosulfonation fails?
Yes. If direct chlorosulfonation leads to decomposition or intractable mixtures, several alternative strategies can be considered:
-
Synthesis from a Sulfonamide: It is possible to synthesize the corresponding sulfonamide first and then convert it to the sulfonyl chloride. A recently developed method uses a pyrylium salt (Pyry-BF₄) to activate the primary sulfonamide for conversion, which proceeds under milder conditions and shows broad functional group tolerance.[5]
-
Sandmeyer-type Reaction: If an amino-substituted pyrazolyl-furan is available, a Sandmeyer reaction can be employed. This involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide to form the sulfonyl chloride.[6][7]
-
From Organometallic Precursors: A heteroarylzinc or Grignard reagent can be reacted with a sulfur dioxide equivalent (like DABSO) or a reagent like 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate the sulfonyl chloride intermediate in situ.[8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis via direct chlorosulfonation.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or NMR analysis of the crude product shows little to no formation of the target sulfonyl chloride.
-
The isolated material is primarily unreacted starting material or a water-soluble compound (likely the sulfonic acid).
Potential Causes & Actionable Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product Hydrolysis During Workup | The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reacts readily with water to form the more stable but undesired sulfonic acid (-SO₃H). This is a common failure point in sulfonyl chloride synthesis.[4][7] | 1. Minimize Contact with Water: Perform the aqueous quench by pouring the reaction mixture onto crushed ice quickly. 2. Low Temperature: Keep the quench and extraction phases at low temperatures (0-5 °C) to reduce the rate of hydrolysis. 3. Anhydrous Extraction: Use anhydrous organic solvents for extraction and dry the combined organic layers thoroughly with a drying agent like MgSO₄ or Na₂SO₄. |
| Incomplete Reaction | The activation energy for the sulfonation of your specific substrate may not have been overcome, or the reaction time was insufficient. | 1. Increase Reaction Time: Cautiously extend the reaction time, monitoring progress by quenching small aliquots. 2. Adjust Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-8 equivalents).[1] |
| Sub-optimal Reaction Temperature | The reaction may be too slow at very low temperatures. Conversely, if the temperature is too high, degradation may outcompete product formation. | 1. Gradual Temperature Increase: If the reaction is clean but incomplete at low temperatures (e.g., -10 °C), allow it to slowly warm to 0 °C or room temperature while monitoring for signs of decomposition. |
Issue 2: Significant Formation of Black Tar or Polymeric Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black upon addition of the starting material.
-
Workup yields an intractable, sticky, or solid tar-like substance instead of a clean crude product.
Potential Causes & Actionable Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Furan Ring Decomposition | The furan ring is unstable in strong, hot acid. Chlorosulfonic acid can protonate the ring, leading to irreversible polymerization or ring-opening pathways, especially if the temperature is not rigorously controlled.[2][3] | 1. Lower Reaction Temperature: Conduct the entire reaction at a lower temperature, such as -25 °C to -10 °C.[1] 2. Reverse Addition: Add the chlorosulfonic acid dropwise to a solution of the substrate in a suitable inert solvent (e.g., dichloromethane), although this is less common and requires careful temperature control. 3. Control Addition Rate: Add the substrate portion-wise or as a solution very slowly to the cooled chlorosulfonic acid to dissipate heat effectively.[1] |
| Exothermic Reaction Runaway | The reaction is highly exothermic. A rapid addition rate can cause localized heating, initiating decomposition pathways even if the cooling bath is at the correct temperature. | 1. Slow, Controlled Addition: Add the substrate very slowly over an extended period (e.g., 20-30 minutes for a lab-scale reaction).[1] 2. Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to maintain a homogeneous temperature throughout the reaction mixture. |
Issue 3: Product Decomposes During Purification
Symptoms:
-
The crude product appears relatively clean by NMR, but the yield drops significantly after column chromatography.
-
TLC analysis shows streaking or the appearance of a new, more polar spot (the sulfonic acid) during purification.
Potential Causes & Actionable Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Decomposition on Silica Gel | Standard silica gel is slightly acidic and contains adsorbed water, which can catalyze the hydrolysis of sensitive sulfonyl chlorides.[10] | 1. Use Anhydrous Solvents: Ensure all solvents for chromatography are rigorously dried. 2. Deactivate Silica Gel: Prepare a slurry of silica gel with your eluent containing 1% triethylamine, then pack the column. This neutralizes acidic sites. 3. Rapid Purification: Do not let the product sit on the column for an extended period. Run the chromatography as quickly as possible. 4. Alternative Purification: If decomposition persists, consider recrystallization from a non-polar, anhydrous solvent system. |
Experimental Protocols
Proposed Protocol: Synthesis via Direct Chlorosulfonation
This protocol is a starting point and should be optimized based on experimental observations.
Step 1: Reaction Setup
-
Equip a three-neck, round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
In a chemical fume hood, carefully charge the flask with chlorosulfonic acid (5.0 equivalents).
-
Cool the acid to -10 °C using an ice/salt or acetone/dry ice bath.
Step 2: Chlorosulfonation Reaction
-
Slowly add the 5-(1H-pyrazol-5-yl)furan (1.0 equivalent) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Once the addition is complete, stir the mixture at -10 °C to -5 °C for 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it carefully in ice/water, extracting with ethyl acetate, and analyzing by TLC.
Step 3: Aqueous Workup
-
In a separate large beaker, prepare a mixture of crushed ice and a small amount of water.
-
Very slowly and carefully, pour the reaction mixture onto the stirred ice with efficient cooling. A precipitate may form.
-
Extract the mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with cold water and then cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<35 °C).
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. To prevent decomposition, pre-treat the silica gel with 1% triethylamine in the eluent.
-
Combine fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Visualizations and Diagrams
General Synthesis Workflow
Caption: Overall workflow for the synthesis and purification.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (2025).
- ChemRxiv. (2025).
- ResearchGate. (2026).
- PMC. (n.d.).
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ACS Publications. (2009).
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- ResearchGate. (2025).
- DSpace@MIT. (2015).
- Wiley Online Library. (n.d.).
- Angewandte Chemie. (n.d.).
- ACS Publications. (2015).
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- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. dspace.mit.edu [dspace.mit.edu]
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- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low product yields. Drawing from established principles and field-proven experience, this document provides a structured approach to diagnosing and solving issues in one of the most fundamental reactions in medicinal chemistry.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during sulfonamide synthesis.
Q1: My sulfonamide synthesis has a very low yield. What are the most common culprits?
Low yields in sulfonamide synthesis can typically be traced back to one or more of the following factors:
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Secondary amines, and particularly electron-deficient anilines, are less nucleophilic and react more slowly.[1]
-
Instability of the Sulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture and heat, leading to degradation before or during the reaction.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[1][3]
-
Pervasive Side Reactions: The formation of byproducts consumes starting materials, directly reducing the yield of the desired sulfonamide.[1][3]
-
Product Loss During Work-up and Purification: Inefficient extraction or crystallization techniques can lead to significant loss of the final product.[3]
Q2: I'm observing multiple products in my reaction mixture. How can I improve selectivity?
The formation of multiple products indicates a lack of selectivity, which can often be addressed by:
-
Controlling Stoichiometry: Using a precise ratio of amine to sulfonyl chloride (often a slight excess of the sulfonyl chloride, around 1.0-1.1 equivalents) can minimize certain side reactions.[1]
-
Milder Reaction Conditions: Lowering the reaction temperature or using a weaker, non-nucleophilic base can often reduce the rate of undesired side reactions.[1]
-
Careful Reagent Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution at a controlled temperature (e.g., 0 °C) can help manage the reaction's exothermicity and prevent side product formation.[4]
Q3: My sulfonamide product is proving difficult to purify. What strategies can I employ?
The polar nature of sulfonamides can make purification challenging.[1] Effective techniques include:
-
Recrystallization: This is often the most effective method for crystalline solid products. Screening various solvent systems is crucial.
-
Column Chromatography: Silica gel chromatography is a standard approach. A gradient elution may be necessary to separate the product from impurities.[1]
-
Acid-Base Extraction: If the sulfonamide possesses an acidic N-H proton, it can be extracted into an aqueous basic solution. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by re-precipitation of the product upon acidification.[1]
Q4: Are there alternatives to the traditional sulfonyl chloride method if it consistently fails?
Yes, if the sulfonyl chloride method proves problematic, several alternative routes exist. These include methods starting from thiols, sulfonic acids, or employing transition-metal-catalyzed cross-coupling reactions.[1][5] For instance, the direct oxidative conversion of thiols can produce sulfonamides in excellent yields.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving the root causes of low yields.
Reagent Quality and Stability
The quality and stability of your starting materials are paramount. Degradation of either the amine or, more commonly, the sulfonyl chloride, is a frequent cause of poor yields.
Question: How can I determine if my sulfonyl chloride has decomposed?
-
Visual Inspection: A fresh, pure sulfonyl chloride is typically a colorless liquid or solid. The appearance of a yellow or brown color can indicate decomposition.[4][6]
-
Gas Evolution: Decomposition often releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4]
-
Analytical Confirmation (TLC/NMR/LC-MS): The appearance of unexpected spots on a TLC plate or new peaks in an NMR or LC-MS analysis can confirm decomposition. Common byproducts include the corresponding sulfonic acid (from hydrolysis) or desulfonation products.[4]
Causality and Solution:
Sulfonyl chlorides are susceptible to hydrolysis and thermal decomposition.[1][2][6][7] The presence of even trace amounts of water can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[2][8]
Protocol 1: Ensuring Reagent Integrity
-
Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
Verify Sulfonyl Chloride Quality: If decomposition is suspected, purify the sulfonyl chloride before use. This can be achieved by distillation under reduced pressure.[4]
-
Proper Storage: Store sulfonyl chlorides in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.
Reaction Conditions Optimization
The interplay of solvent, base, temperature, and reaction time is critical for maximizing yield.
Question: My reaction is sluggish or incomplete. How do I choose the optimal reaction parameters?
An incomplete reaction is a common reason for low yields, often stemming from suboptimal conditions.[3]
Causality and Solution:
The reaction between a sulfonyl chloride and an amine requires a solvent that can dissolve both reactants and a base to neutralize the HCl generated.[5] The temperature must be sufficient to drive the reaction forward without causing decomposition of the starting materials or product.
Workflow for Optimizing Reaction Conditions
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction conditions.
Caption: A decision-making workflow for troubleshooting low yields in sulfonamide synthesis.
Data Summary: Recommended Starting Conditions
The optimal conditions are highly substrate-dependent, but the following table provides a good starting point for optimization.
| Parameter | Recommended Range | Rationale & Considerations |
| Amine:Sulfonyl Chloride Ratio | 1:1 to 1:1.2 | A slight excess of the sulfonyl chloride can help drive the reaction to completion, especially if the amine is valuable.[1] |
| Base | Pyridine, Triethylamine (TEA) | A base is required to scavenge the HCl produced.[5] Pyridine can also act as a nucleophilic catalyst. Use a non-nucleophilic base for sensitive substrates. |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | The solvent must be inert to the reactants and capable of dissolving them. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for the addition of the sulfonyl chloride to control the exotherm.[1] The reaction may then be allowed to warm to room temperature. Heating may be required for less reactive amines but increases the risk of decomposition.[4][5] |
Common Side Reactions and Their Mitigation
Understanding and preventing side reactions is key to achieving high yields.
Question: My TLC/LC-MS shows a major byproduct. What could it be?
1. Di-sulfonylation of Primary Amines:
-
Cause: A primary amine (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂). This is more likely if a large excess of sulfonyl chloride is used or if the reaction temperature is too high.
-
Mitigation: Carefully control the stoichiometry, using no more than a slight excess of the sulfonyl chloride.[1] Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations.
2. Hydrolysis of Sulfonyl Chloride:
-
Cause: As mentioned, reaction with water in the solvent or from the atmosphere produces the corresponding sulfonic acid, which is unreactive towards the amine.[1][2]
-
Mitigation: Strictly adhere to anhydrous reaction conditions.[1]
3. Reaction with Solvent or Base:
-
Cause: Nucleophilic solvents (like alcohols) or bases (like pyridine, which can act as a nucleophile) can sometimes react with the highly electrophilic sulfonyl chloride.
-
Mitigation: Choose an inert solvent (e.g., DCM, THF). If side reactions with the base are suspected, switch to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).
Diagram: Key Reaction and Side Reactions
This diagram illustrates the desired reaction pathway versus common side reactions that consume starting materials.
Sources
side-product formation in the synthesis of pyrazolyl-furans
Technical Support Center: Synthesis of Pyrazolyl-Furans
Introduction
The synthesis of pyrazolyl-furan scaffolds is a cornerstone in modern medicinal chemistry and drug development, with derivatives showing a wide range of biological activities, including fungicidal and anticancer properties.[1][2] However, the convergent synthesis of these two distinct heterocyclic systems presents unique challenges, often leading to a complex mixture of products. Side-product formation is not just a matter of reduced yield; it complicates purification, compromises sample purity, and can lead to misleading biological data.
This technical support center is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting guides and answers to frequently encountered issues, grounded in mechanistic principles and field-proven solutions. Our goal is to empower you to anticipate, diagnose, and resolve common side reactions, thereby streamlining your synthetic workflow and accelerating your research.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the pyrazolyl-furan core?
A1: The most common and versatile approach is the cyclocondensation of a hydrazine derivative with a furan-containing 1,3-dicarbonyl compound or its synthetic equivalent.[3][4] This method, a variation of the Knorr pyrazole synthesis, allows for modular assembly and diversification of substituents on both the pyrazole and furan rings. Alternative strategies include multi-component reactions and 1,3-dipolar cycloadditions, though the 1,3-dicarbonyl route remains the most prevalent.[3][5]
Q2: Why is regioselectivity a primary concern in pyrazolyl-furan synthesis?
A2: Regioselectivity becomes critical when an unsymmetrical 1,3-dicarbonyl precursor reacts with a substituted hydrazine. The two carbonyl groups of the dicarbonyl compound may have similar electrophilicity, and the two nitrogen atoms of the hydrazine have different nucleophilicity. This can lead to the formation of two constitutional isomers, where the substituents on the pyrazole ring are swapped. Controlling which nitrogen attacks which carbonyl is key to obtaining a single, desired product.[5] A clever strategy involves using a furan ring as a "masked" carboxylic acid, which deactivates the adjacent carbonyl through conjugation, thus directing the initial nucleophilic attack to the more electrophilic carbonyl.[6]
Q3: My reaction mixture is turning dark brown and forming an insoluble tar. What is the likely cause?
A3: Tar formation is a classic symptom of furan ring decomposition or polymerization. The furan ring is notoriously sensitive to acidic conditions, which can catalyze polymerization or ring-opening side reactions.[7][8] The use of strong acids as catalysts, or the generation of acidic byproducts during the reaction, can trigger this degradation cascade. Careful control of pH and temperature is essential to preserve the integrity of the furan moiety throughout the synthesis.[7]
Q4: Can the furan ring itself participate in side reactions besides decomposition?
A4: Yes. Under certain conditions, particularly during the synthesis of benzofuro-pyrazoles, the furan ring can undergo partial cleavage. For instance, in one reported synthesis, the preparation of 1H-benzofuro[3,2-c]pyrazole derivatives was accompanied by the formation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, indicating a cleavage of the furan ring system.[2]
Troubleshooting Guide: Common Side-Product Formations
This guide addresses specific experimental issues identified through analytical methods like TLC, LC-MS, and NMR.
Problem 1: Formation of an Isomeric Pyrazole Product
-
Symptom: You observe two distinct product spots on TLC with identical mass in LC-MS, and NMR shows two sets of signals for a single pyrazole species, indicating the presence of regioisomers.
-
Probable Cause: When using an unsymmetrical furan-based 1,3-dicarbonyl precursor, the initial condensation of the hydrazine can occur at either of the two carbonyl carbons. If the electronic and steric environments of the carbonyls are not sufficiently differentiated, a mixture of regioisomers is often the result.[5]
-
Solutions & Preventative Measures:
-
Modify Substrate Electronics: Increase the electrophilicity difference between the two carbonyls. Attaching a strong electron-withdrawing group near one carbonyl will make it the preferential site for nucleophilic attack. Conversely, using the furan ring's electron-donating properties can deactivate an adjacent carbonyl.[6]
-
Steric Hindrance: Introduce a bulky substituent near one carbonyl group to sterically hinder the approach of the hydrazine nucleophile, directing it to the less hindered carbonyl.
-
pH Control: The reaction mechanism can be pH-dependent. Running the reaction under mildly acidic conditions (e.g., using a catalytic amount of acetic acid) often favors the formation of a specific hydrazone intermediate, which can improve regioselectivity upon cyclization.[4][9]
-
Problem 2: Competing Furan Formation Instead of Pyrazole
-
Symptom: Your primary product is identified as a 2,5-disubstituted furan, not the expected pyrazolyl-furan, especially when starting from ketoacetylene precursors.
-
Probable Cause: This is a classic case of kinetic versus thermodynamic control. The tandem Michael addition/cyclocondensation with hydrazine to form the pyrazole is often kinetically favored. However, under certain conditions (e.g., higher temperatures, prolonged reaction times, or specific solvent polarities), the cycloisomerization of the ketoacetylene intermediate to form the thermodynamically more stable furan ring can dominate.[10][11]
-
Solutions & Preventative Measures:
-
Employ a One-Pot, Two-Stage Procedure: After forming the ketoacetylene intermediate, immediately introduce the hydrazine in a suitable solvent (like methanol) to trap the intermediate as the pyrazole before it can rearrange.[11]
-
Solvent Choice: Non-polar solvents like hexane can favor the formation of the pyrazole, while a switch to a more polar solvent during the workup or second stage can inadvertently promote the formation of the furan byproduct.[10][11]
-
Temperature and Time Management: Conduct the hydrazine addition at a lower temperature (e.g., 25 °C) and for a controlled duration (e.g., 12 hours) to favor the kinetic product.[11] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times that could allow for equilibration to the thermodynamic product.
-
Problem 3: Formation of Diyne and Allene Side-Products
-
Symptom: You observe byproducts corresponding to the homocoupling of your alkyne precursor (a diyne) or an isomer of your starting material (an allene). This is common when using heteropropargyl precursors.[10][11]
-
Probable Cause:
-
Diyne (Glaser Homocoupling): If your synthesis involves a terminal alkyne and uses a copper catalyst (common in Sonogashira couplings), oxidative homocoupling of the alkyne can occur, leading to a symmetrical diyne byproduct.[11]
-
Allene Isomerization: In the presence of a strong base (e.g., NaH in DMF), terminal alkynes can undergo acetylene-allene isomerization via proton migration. This depletes the desired starting material and introduces a reactive allene into the mixture.[10]
-
-
Solutions & Preventative Measures:
-
Minimize Glaser Coupling: If possible, use a copper-free Sonogashira protocol. If copper is necessary, use it at the lowest effective catalytic loading and consider running the reaction under a strictly inert atmosphere to minimize oxidation.
-
Control Basicity: To prevent allene formation, switch from a superbasic system like NaH/DMF to a milder base such as K₂CO₃ or triethylamine (TEA) for reactions involving terminal alkynes.[10]
-
Optimize Catalyst System: During optimization, byproducts such as palladium complexes can also form. Proper adjustment of catalyst loading and ligand choice can minimize these issues.[11]
-
Problem 4: Low Yield and Complex Mixture During Purification
-
Symptom: The reaction appears to proceed (starting material is consumed), but the yield of the desired product is low, and column chromatography yields multiple, difficult-to-separate fractions.
-
Probable Cause: This often points to the instability of either the starting materials or the product under the reaction or workup conditions. Using impure or degraded reagents, especially hydrazine, can introduce a host of byproducts.[4][12] Furthermore, if the desired pyrazolyl-furan product is sensitive to the purification conditions (e.g., silica gel, which is acidic), on-column degradation can occur.
-
Solutions & Preventative Measures:
-
Verify Reagent Quality: Use freshly opened or purified hydrazine. Hydrazine and its derivatives can degrade over time. Ensure starting materials are pure and free of impurities that could catalyze side reactions.[12]
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallics or oxidizable species like phenylhydrazine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[4]
-
Alternative Purification: If on-column degradation is suspected, consider alternative purification methods.
-
Crystallization: The desired product may be selectively crystallized from a suitable solvent system.
-
Acid/Base Extraction: Pyrazoles are basic and can be protonated. An acidic wash can pull the product into the aqueous layer, leaving non-basic impurities behind. Neutralizing the aqueous layer and re-extracting can be an effective purification step. A formal purification process involves dissolving the crude product, adding an acid (like phosphoric or oxalic acid) to form the pyrazole salt, and separating the salt by crystallization.[13][14]
-
Neutralized Chromatography: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidic sites.
-
-
Data Summary: Optimizing Reaction Conditions
The choice of solvent, base, and catalyst loading can dramatically influence the ratio of the desired pyrazole to unwanted side-products like furans and diynes. The following table summarizes findings from an optimization study for the synthesis of a 3,5-disubstituted pyrazole from a heteropropargyl precursor.[10][11]
| Parameter | Variation | Pyrazole:Furan:Diyne Ratio | Comments |
| Solvent | Hexane | 91 : 8 : 1 | Non-polar solvent strongly favors the desired pyrazole product.[11] |
| THF | 75 : 23 : 2 | Moderate polarity increases the proportion of furan byproduct. | |
| Acetonitrile | 60 : 35 : 5 | Higher polarity significantly favors furan formation. | |
| Base | K₂CO₃ | >95% Purity (No Allene) | Mild inorganic base effectively prevents acetylene-allene isomerization.[10] |
| NaH in DMF | 5% Yield (22% Allene) | Superbasic conditions lead to significant allene side-product formation.[10] | |
| Catalyst Loading | Low (1 mol%) | High Selectivity | Lower catalyst loading can minimize formation of metallic byproducts.[11] |
| High (5 mol%) | Increased Byproducts | Higher loadings may accelerate side reactions. |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 5(3)-((4-(Tert-butyl)phenoxy)methyl)-3(5)-phenyl-1H-pyrazole
This protocol is adapted from a procedure designed to minimize furan and diyne side-product formation.[11]
-
Reaction Setup: To a solution of 4-tert-butylphenyl propargyl ether (1 equivalent) in hexane (0.3 M), add triethylamine (TEA, 2 equivalents), Pd(PPh₃)₂Cl₂ (0.01 equivalents), and CuI (0.01 equivalents).
-
Reagent Addition: Add benzoyl chloride (1.1 equivalents) dropwise to the mixture at room temperature under an argon atmosphere.
-
First Stage Reaction: Stir the reaction mixture at 25 °C for 24 hours. Monitor the consumption of the starting alkyne by TLC.
-
Solvent Removal: After completion of the first stage, remove the solvent and excess TEA under reduced pressure.
-
Second Stage Reagent Addition: To the crude residue, add methanol (0.2 M) followed by hydrazine (N₂H₄, 6 equivalents).
-
Second Stage Reaction: Stir the reaction mixture at 25 °C for 12 hours.
-
Workup and Purification: Remove the solvent under vacuum. Purify the crude residue using column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to yield the pure pyrazole product.
Protocol 2: Purification of Pyrazoles via Acid Salt Formation
This protocol is a general method for purifying basic pyrazole products from non-basic impurities.[13][14]
-
Dissolution: Dissolve the crude reaction mixture containing the pyrazolyl-furan product in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).
-
Acid Addition: Slowly add at least one molar equivalent of an acid (e.g., oxalic acid or ortho-phosphoric acid) to the solution with stirring.
-
Salt Precipitation: The pyrazole-acid addition salt should precipitate or crystallize from the solution. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent to remove any remaining soluble impurities.
-
Liberation of Free Base: Suspend the collected salt in water and add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the solution is basic (pH > 8).
-
Extraction: Extract the liberated, pure pyrazole product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Steps: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazolyl-furan.
References
-
Kletskov, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]
-
Kletskov, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]
-
Singh, B., et al. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Tang, R., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis and antioxidant activity of some pyrazole-based heterocycles using a 2(3H)-furanone building block. Taylor & Francis Online. [Link]
-
Luo, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Al-Obaidi, A. S. M. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Sayyed, M. A., & Mokale, S. N. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]
-
Lee, C. C., & Mindiola, D. J. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]
-
OChem Explained. (2023). Disconnecting with a sneaky furan? YouTube. [Link]
-
Singh, S. K., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
da Silva, A. C., et al. (2019). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
- Braden, R., et al. (2011). Process for the purification of pyrazoles.
-
Mangelinckx, S., et al. (2014). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. PMC. [Link]
-
Pharmaguideline. (n.d.). Pyrazole and its Derivatives: Synthesis, Reactions and Medicinal Uses. Pharmaguideline. [Link]
-
Gomha, S. M., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
- Braden, R., et al. (2011). Method for purifying pyrazoles.
-
Abdel-Wahab, B. F., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PMC. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Bunev, A. S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
Sources
- 1. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sulfonylation Reaction Conditions
Welcome to the Sulfonylation Optimization Hub. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures. Sulfonylation—whether forming sulfonamides (N-sulfonylation) or sulfonate esters (O-sulfonylation)—is a cornerstone of medicinal chemistry. However, it is plagued by competing hydrolysis, regioselectivity issues, and downstream purification challenges.
This guide treats the reaction not just as a step, but as a system requiring kinetic and thermodynamic control.
Module 1: Reaction Setup & Reagent Stability
Q: My sulfonyl chloride (R-SO₂Cl) is degrading before the reaction finishes. How do I stabilize the system?
A: The primary enemy of sulfonylation is moisture. Sulfonyl chlorides are highly electrophilic and prone to hydrolysis, forming unreactive sulfonic acids.
The "Dry System" Protocol:
-
Solvent Integrity: Use anhydrous DCM, THF, or Toluene. Stabilizers in chloroform (ethanol) can react with R-SO₂Cl to form ethyl sulfonates (a genotoxic impurity risk).
-
Reagent Quality: If your sulfonyl chloride is liquid (e.g., MsCl), distill it if it appears dark. If solid (e.g., TsCl), recrystallize from petroleum ether/chloroform if the melting point is depressed.
-
Inert Atmosphere: Always run under N₂ or Ar.
-
Temperature Control: Start at 0°C. The reaction is exothermic; heat accelerates hydrolysis faster than it accelerates the desired sulfonylation in wet systems.
Reagent Stability Hierarchy:
| Reagent | Reactivity | Hydrolysis Risk | Recommended Base System |
|---|---|---|---|
| Triflic Anhydride (Tf₂O) | Extreme | Critical | 2,6-Lutidine or 2,6-Di-tert-butylpyridine (Non-nucleophilic) |
| Mesyl Chloride (MsCl) | High | High | TEA/DCM or Pyridine |
| Tosyl Chloride (TsCl) | Moderate | Moderate | TEA/DMAP or Pyridine |
| Sulfonamides (R-SO₂NH₂) | Low | Low | Requires activation (e.g., Mitsunobu conditions) |
Module 2: Catalysis & Kinetics (The "Why" and "How")
Q: The reaction is sluggish despite using excess reagent. Should I heat it?
A: Heating is a last resort as it promotes decomposition. Instead, use Nucleophilic Catalysis .
The DMAP Effect: Adding 5-10 mol% of 4-Dimethylaminopyridine (DMAP) dramatically accelerates the reaction.
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is far more reactive toward your nucleophile (alcohol/amine) than the free sulfonyl chloride.
Visualizing the Catalytic Cycle:
Caption: The catalytic cycle of DMAP in sulfonylation. The activated N-sulfonylpyridinium intermediate lowers the activation energy.
Module 3: Chemoselectivity (N- vs. O-Sulfonylation)
Q: I have an amino-alcohol. How do I selectively sulfonylate the amine (or the alcohol)?
A: Selectivity is dictated by the Hard/Soft Acid-Base (HSAB) principle and pH control.
Scenario A: Selective N-Sulfonylation (Target: Sulfonamide)
-
Conditions: Schotten-Baumann (Biphasic).
-
Protocol: Use DCM/Water (1:1) with Na₂CO₃ or NaHCO₃.[1]
-
Why it works: The amine is a better nucleophile than water or the alcohol. The inorganic base stays in the water layer, scavenging the acid. The alcohol remains unprotonated and less reactive in the organic layer.
Scenario B: Selective O-Sulfonylation (Target: Sulfonate Ester)
-
Conditions: Anhydrous, Low Temperature (-78°C to 0°C).
-
Protocol: Pre-complex the amine with a Lewis Acid (e.g., BF₃·OEt₂) or protect it (Boc/Cbz) first.
-
Alternative: If the amine is sterically hindered, use a bulky base (Collidine) and slow addition of R-SO₂Cl to target the primary alcohol.
Module 4: Troubleshooting Guide
Q: How do I diagnose my failed reaction?
Use this diagnostic matrix to identify the root cause.
| Symptom | Observation | Root Cause | Corrective Action |
| Low Yield | Starting material (SM) remains; R-SO₂Cl is gone. | Hydrolysis. Moisture entered the system.[2] | Dry solvents/glassware.[3] Increase R-SO₂Cl to 1.5–2.0 equiv. |
| Low Yield | SM remains; R-SO₂Cl remains. | Low Reactivity. Steric hindrance or poor nucleophile.[4] | Add 10% DMAP. Switch solvent to Pyridine (neat). Heat to 40°C. |
| Impurities | New spot (lower Rf than product). | Displacement. Chloride (Cl⁻) displaced the sulfonate. | Avoid Pyridine·HCl buildup. Switch to DCM/TEA. Use Tf₂O (non-nucleophilic counterion). |
| Messy TLC | Streaking or baseline material. | Elimination. Base was too strong; formed alkene. | Switch from TEA/KOH to Pyridine or 2,6-Lutidine. Lower temperature. |
Module 5: Workup, Purification & Safety (GTIs)
Q: How do I remove excess sulfonyl chloride without creating genotoxic impurities?
A: This is a critical safety checkpoint in drug development.[5] Sulfonate esters (especially methyl/ethyl mesylates/tosylates) are Potentially Genotoxic Impurities (PGIs).
The "Nucleophilic Quench" Protocol: Do NOT just wash with water. Hydrolysis of R-SO₂Cl is slow and can continue during concentration, leading to acid spikes and degradation.
-
The Scavenger: Add a nucleophile that forms a water-soluble byproduct.[1]
-
Option A (Chemical): Add N,N-Dimethylethylenediamine (0.5 equiv excess relative to R-SO₂Cl). Stir 15 min. This forms a highly polar sulfonamide that washes out in the aqueous acid phase.[6]
-
Option B (Resin): Add Polymer-supported Trisamine resin. Stir 1 hour, then filter.
-
-
The Wash:
-
GTI Warning: Never use methanol or ethanol to quench a reaction containing unreacted sulfonic acids or sulfonyl chlorides. You will synthesize Methyl/Ethyl Sulfonates (GTIs) instantly [1].
Visualizing the Workup Logic:
Caption: Scavenger-based workup to chemically remove excess sulfonylating reagent.
References
-
Teasdale, A., & Elder, D. (2010). Analytical and control strategy for genotoxic impurities in the pharmaceutical industry. European Pharmaceutical Review.
-
Chaudhary, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry.
-
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context on solvent selection and reagent replacement).
-
BenchChem Technical Support. (2025). Troubleshooting Sulfonylation Reactions.
Sources
Technical Support Center: Troubleshooting the Synthesis of Aromatic Multisulfonyl Chlorides
Welcome to the Technical Support Center for advanced organic synthesis. Aromatic multisulfonyl chlorides are critical building blocks for dendrimers, specialized ligands, and cross-linking agents[1]. However, their synthesis is notoriously difficult due to the strong electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl), the high reactivity of the intermediates, and the harsh conditions required to force multi-substitution[2].
As an Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind common failures, provide self-validating experimental methodologies, and offer field-proven troubleshooting strategies.
I. Mechanistic Workflow & Reaction Pathways
To troubleshoot effectively, you must understand the competing pathways in the reaction vessel. The chlorosulfonation of an arene proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The first substitution is rapid, but subsequent substitutions require overcoming severe electronic deactivation[2][3].
Logical workflow and reaction pathways for multisulfonyl chloride synthesis.
II. Troubleshooting Guide & FAQs
Q1: Why am I only isolating mono- or bis-sulfonyl chlorides instead of the desired tris- or tetrakis- derivatives?
Causality: The -SO₂Cl group is a powerful electron-withdrawing group (EWG). Once the first group is installed, it removes electron density from the aromatic π-system, significantly raising the activation energy required for subsequent electrophilic attacks. Solution: You must manipulate both stoichiometry and thermodynamics. Use a massive excess of fresh, 99% pure chlorosulfonic acid (ClSO₃H)—typically 4 to 6 equivalents per desired substitution site[2]. Furthermore, the reaction temperature must be elevated (often to 100–120 °C) after the initial exothermic phase to force the reaction to completion[4]. If the sulfonic acid intermediate stalls, adding a secondary chlorinating agent like SOCl₂ or PCl₅ can drive the equilibrium forward[3].
Q2: My reaction mixture turns into an insoluble, gummy polymeric mass. What is happening?
Causality: You are observing sulfone formation. The intermediate sulfonyl chloride acts as an electrophile and reacts with unreacted, electron-rich arene molecules via a Friedel-Crafts sulfonylation pathway. In multi-functional syntheses, this leads to extensive cross-linking and the formation of insoluble diaryl sulfone polymers[4]. Solution: Introduce a sulfone inhibitor. The addition of sulfamic acid (0.5% to 5% by weight relative to the arene) or ammonium sulfate acts as a catalytic auxiliary that suppresses this secondary Friedel-Crafts pathway[4]. Additionally, ensure the arene is added dropwise to the ClSO₃H to maintain a high dilution of the arene relative to the acid.
Q3: My crude yield is high, but it drops significantly during the aqueous workup. How can I prevent this?
Causality: Aromatic multisulfonyl chlorides are highly susceptible to nucleophilic attack by water. The presence of multiple -SO₂Cl groups increases the local electrophilicity of the sulfur atoms. When the reaction is quenched in water, the highly exothermic reaction of excess ClSO₃H heats the mixture, exponentially accelerating the hydrolysis kinetics[5]. Solution: Employ a "reverse quench" technique. Drip the reaction mixture slowly onto a massive excess of vigorously stirred crushed ice (not just cold water)[3]. The latent heat of fusion of the ice absorbs the exotherm, keeping the temperature strictly below 5 °C. Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane) or filter the precipitate rapidly to minimize aqueous contact time[3][5].
Q4: My starting material contains acid-sensitive functional groups that degrade in ClSO₃H. What are the alternatives?
Causality: Chlorosulfonic acid is a superacid and a strong oxidizing agent. It will readily cleave ethers, protonate amines, and degrade sensitive heterocycles. Solution: Bypass direct chlorosulfonation. Instead, use a Sandmeyer-type reaction starting from a multisubstituted aniline. The amine is diazotized and then reacted with SO₂ and CuCl to yield the sulfonyl chloride[3][6]. Alternatively, utilize masked nonreactive precursors, such as S-(aryl)-N,N'-diethylthiocarbamates or thioethers, which can be quantitatively oxidized to sulfonyl chlorides using mild oxidative chlorination (e.g., Cl₂/H₂O or NCS) in the final step[1][2].
III. Quantitative Data: Comparison of Synthetic Routes
To assist in route scouting, the following table summarizes the quantitative parameters and performance metrics of the primary synthesis methods for aryl sulfonyl chlorides[3][5][6].
| Synthetic Route | Primary Reagents | Typical Temp Range | Yield Range | Primary Challenge | Best Suited For |
| Direct Chlorosulfonation | ClSO₃H (excess) | 0 °C to 120 °C | 70–90% | Sulfone side-reactions | Robust, electron-rich or neutral arenes |
| Two-Step Conversion | H₂SO₄, then SOCl₂/PCl₅ | 20 °C to 100 °C | 75–95% | Requires isolation of sulfonic acid | Substrates prone to over-oxidation |
| Sandmeyer-Type | NaNO₂, HCl, SO₂, CuCl | -10 °C to 25 °C | 50–90% | Diazonium instability / safety | Anilines, acid-sensitive arenes |
| Oxidative Chlorination | Cl₂/H₂O or NCS | 0 °C to 20 °C | 80–98% | Requires pre-formed thiols | Complex, multifunctional molecules |
IV. Standard Operating Procedure: Self-Validating Direct Chlorosulfonation
The following protocol details the synthesis of a generic aromatic bis/tris-sulfonyl chloride using sulfone inhibition. Every step includes a validation check to ensure the system is behaving as expected before proceeding[3][4].
Step 1: Reagent Preparation & Inhibition
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid scrubber.
-
Charge the flask with fresh chlorosulfonic acid (6.0 equivalents per desired substitution site).
-
Add sulfamic acid (2.0% by weight relative to the arene substrate) to suppress sulfone formation.
-
Cool the flask to 0–5 °C using an ice-salt bath. Validation Check: The solution must remain clear and fluid. Any yellowing or fuming prior to substrate addition indicates moisture contamination or degraded ClSO₃H.
Step 2: Controlled Electrophilic Attack
-
Dissolve the arene in a minimal amount of anhydrous dichloromethane (if solid) or use neat (if liquid).
-
Add the arene dropwise via the dropping funnel over 1 hour. Maintain vigorous mechanical stirring. Validation Check: Monitor the internal temperature. It must not exceed 15 °C during addition. Rapid HCl gas evolution should be visible.
Step 3: Thermal Activation for Multi-Substitution
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 1 hour.
-
Gradually heat the reaction mixture to 100–105 °C (if no solvent) or to reflux (if using a high-boiling solvent) and hold for 6 to 12 hours. Validation Check: The cessation of vigorous HCl gas bubbling indicates the complete conversion of the intermediate sulfonic acids to the target sulfonyl chlorides.
Step 4: Reverse Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
In a large beaker, prepare a mixture of crushed ice (10 g per 1 mL of ClSO₃H used) and a small amount of water.
-
In a fume hood, slowly pour the syrupy reaction mixture into the ice with rapid mechanical stirring. Validation Check: The temperature of the quench bath must remain below 5 °C. A distinct, filterable white/pale solid should precipitate immediately. If an oil forms, the product is melting or hydrolyzing; add more ice immediately.
-
Collect the precipitated solid by rapid suction filtration. Wash copiously with ice-cold water to remove residual acids, and dry immediately under high vacuum to prevent hydrolysis.
V. References
-
Percec, V., et al. "Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors." The Journal of Organic Chemistry, ACS Publications, 2001.[Link]
-
"Process for the preparation of aromatic sulfonyl chlorides." US Patent 5136043A, Google Patents, 1992.
-
"m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE." Organic Syntheses, OrgSyn.[Link]
-
"Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, ACS Publications, 2024.[Link]
-
"An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." PMC, 2023.[Link]
Sources
- 1. Synthesis of functional aromatic multisulfonyl chlorides and their masked precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Racemization in Chiral Sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of chiral sulfonamides. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maintain the stereochemical integrity of your molecules.
Fundamentals of Racemization in Sulfonamide Synthesis
Q1: What is racemization and why is it a critical issue in chiral sulfonamide synthesis?
A1: Racemization is the conversion of an optically active compound, containing a single enantiomer (e.g., the R-enantiomer), into a mixture containing equal amounts of both enantiomers (R and S).[1][2] This results in a loss of optical activity, and the mixture is called a racemate.[1]
In drug development, this is a significant problem because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[3] Sulfonamides are a cornerstone functional group in a vast number of pharmaceuticals, making the synthesis of enantiomerically pure sulfonamides a critical task.[5][6] Therefore, preventing racemization is essential for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Q2: What are the primary mechanisms that cause racemization during the synthesis of a chiral sulfonamide from a chiral amine?
A2: Racemization in chiral sulfonamide synthesis, particularly when starting with a chiral amine, typically involves the transient formation of an achiral intermediate. The most common pathway is initiated by the deprotonation of the hydrogen atom on the chiral carbon (the α-proton) adjacent to the newly formed sulfonamide nitrogen.
The key factors influencing this process are:
-
Acidity of the α-proton: The electron-withdrawing nature of the sulfonyl group (R-SO₂) increases the acidity of the N-H proton and, crucially, any C-H proton on the adjacent chiral carbon.
-
Base: The presence of a base can deprotonate this acidic α-proton, leading to the formation of a planar, achiral carbanion or a related resonance-stabilized intermediate.[1][2]
-
Reprotonation: Subsequent reprotonation of this planar intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the R and S enantiomers, thus causing racemization.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Significant racemization is observed during the coupling of a chiral amine with a sulfonyl chloride.
This is the most critical step where stereochemical integrity can be lost. The choice of base, solvent, and temperature are paramount.
Q: My chiral amine is racemizing upon reaction with the sulfonyl chloride. What are the likely causes?
A: The primary cause is almost always the base used to scavenge the HCl generated during the reaction.[7] If the base is too strong or not sterically hindered, it can deprotonate the proton on the chiral carbon, initiating the racemization mechanism described above. Other contributing factors include elevated temperatures, which accelerate the rate of racemization, and prolonged reaction times.[2]
Q: Which base should I choose to minimize racemization?
A: The ideal base is one that is sufficiently basic to neutralize HCl but is too sterically hindered to deprotonate the chiral center.
| Base | Recommendation & Rationale |
| Pyridine | Use with Caution. Commonly used, but can cause racemization, especially with sensitive substrates or at elevated temperatures. |
| Triethylamine (TEA) | Use with Caution. Similar to pyridine, its small size can allow it to act as a racemizing agent. |
| DIPEA (Hünig's Base) | Recommended. N,N-diisopropylethylamine is a sterically hindered, non-nucleophilic base. Its bulk makes it an effective HCl scavenger while being less likely to cause deprotonation at the chiral center.[8] |
| 2,6-Lutidine or Proton Sponge | Highly Recommended for Sensitive Substrates. These are highly hindered bases that are excellent choices when racemization is a major concern, although they are more expensive. |
Pro-Tip: Always add the base slowly and at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
Q: Are there alternative coupling strategies that are inherently less prone to racemization?
A: Yes. While the reaction of a sulfonyl chloride with an amine is classic, modern methods can offer better control.[7]
-
Ynamide Coupling Reagents: These have been shown to be highly efficient for amide and peptide synthesis under extremely mild conditions with no detectable racemization.[9] They avoid the use of a base for activation, which is a major source of racemization.[9]
-
Electrochemical Methods: An electrochemical oxidative coupling between thiols and amines has been reported to form sulfonamides without racemization of chiral centers, offering a green and efficient alternative.[10]
-
SuFEx Click Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry allows for the coupling of amines to SO₂F₂-derived hubs under mild conditions, which has been shown to proceed with minimal racemization.[5]
Issue 2: My product's enantiomeric excess (ee) is high in the crude mixture but drops after workup and purification.
A: This indicates that your synthesized chiral sulfonamide is susceptible to racemization under the workup or purification conditions.
-
Problem - pH Swings: Washing the organic layer with strong acids or bases (e.g., 1M HCl, 1M NaOH) can catalyze racemization, especially if the chiral center is activated (e.g., benzylic).[2]
-
Problem - Temperature: Heating the product during solvent removal (rotary evaporation) or purification (distillation or high-temperature chromatography) can provide the energy needed to overcome the barrier to racemization.[2]
-
Solution: Remove solvents under reduced pressure at low temperatures. Use a cold water bath for the rotary evaporator. For chromatography, consider methods that operate at room temperature or below.
-
-
Problem - Solvent: The solvent used during workup can influence racemization rates by stabilizing the achiral intermediate.[2][11]
-
Solution: Complete the workup as quickly as possible to minimize the time the product spends in solution.[2] Choose aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for extractions where appropriate.
-
Analytical Protocol: Measuring Enantiomeric Excess (ee)
Accurate determination of ee is crucial to validate your synthesis and troubleshooting efforts. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold-standard techniques.[3][12]
Q: How do I accurately measure the enantiomeric excess of my sulfonamide?
A: A general protocol for ee determination by Chiral HPLC is provided below.
1. Sample Preparation:
-
Prepare a stock solution of your racemic sulfonamide standard (if available) at ~1 mg/mL in a suitable solvent (e.g., mobile phase).
-
Prepare a stock solution of your synthesized chiral sulfonamide sample at the same concentration.
2. Chiral HPLC Method Development (Screening):
-
Objective: To find a chiral stationary phase (CSP) and mobile phase that can separate the two enantiomers.
-
Typical Columns: Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.
-
Typical Mobile Phases: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Procedure: Inject the racemic standard onto different chiral columns using a gradient of the polar modifier to screen for separation.[3]
3. Optimized Isocratic Separation:
-
Once separation is observed, develop an optimized isocratic (constant mobile phase composition) method for accurate quantification.[3]
-
Adjust the percentage of the polar modifier to achieve a good resolution (ideally >1.5) between the enantiomer peaks in a reasonable runtime.
4. Data Analysis and ee Calculation:
-
Inject your synthesized sample using the optimized method.
-
Integrate the peak areas for both the major and minor enantiomers.
-
Calculate the enantiomeric excess using the following formula:[12] ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100
Preventative Experimental Workflow
Adopting a proactive strategy is the best way to avoid racemization. The following workflow and protocol are designed to minimize risks from the outset.
Protocol: Model Low-Racemization Sulfonamide Synthesis
This protocol provides a robust starting point for minimizing racemization.
-
Preparation:
-
Dry all glassware thoroughly in an oven.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral amine (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding cold saturated aqueous NH₄Cl or cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine) (2x). AVOID strong acid or base washes unless absolutely necessary.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a cold water bath.[2]
-
-
Analysis and Purification:
-
Immediately analyze a small sample of the crude product by chiral HPLC or SFC to determine the initial enantiomeric excess.[2]
-
Purify the product using flash column chromatography at room temperature.
-
Analyze the purified product to determine the final ee and confirm that no racemization occurred during purification.
-
By understanding the mechanisms of racemization and implementing these careful experimental techniques, you can significantly improve your ability to synthesize chiral sulfonamides with high stereochemical purity.
References
- Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
- Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N−H Oxaziridines to Sulfenamides. ResearchGate. (2024).
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. (2019).
- Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. Organic Chemistry Portal.
- Coupling Reagents. AAPPTEC.
- Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC.
- Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies.
- Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. (2025).
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- Racemization. Wikipedia.
- Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
- Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
- Sulfonamide. Wikipedia.
- Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace.
- Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. MDPI. (2024).
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Moisture Sensitivity of Sulfonyl Chlorides
Welcome to the Technical Support Center dedicated to addressing a critical challenge in organic synthesis: the moisture sensitivity of sulfonyl chlorides. As highly reactive electrophiles, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides, sulfonate esters, and sulfones—moieties prevalent in pharmaceuticals and agrochemicals.[1][2] However, their utility is intrinsically linked to their reactivity, which also makes them susceptible to rapid hydrolysis.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the "why" behind experimental best practices. By grounding our recommendations in mechanistic principles and field-tested experience, we aim to empower you to troubleshoot effectively and ensure the integrity of your reactions.
The Root of the Problem: Why Are Sulfonyl Chlorides So Sensitive to Moisture?
The high reactivity of sulfonyl chlorides stems from the electron-deficient nature of the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom a prime target for nucleophilic attack by water.[5]
The hydrolysis mechanism involves a nucleophilic attack by a water molecule on the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[5] This process not only consumes the desired reagent but also introduces acidic byproducts that can catalyze further decomposition or unwanted side reactions.[3]
Diagram: Hydrolysis of a Sulfonyl Chloride
Caption: The nucleophilic attack of water on the electrophilic sulfur atom of a sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to common issues encountered in the lab.
Q1: My reaction yield is significantly lower than expected, and I suspect my sulfonyl chloride has degraded. How can I confirm this?
A1: A lower-than-expected yield is a primary indicator of sulfonyl chloride decomposition.[3] You may also observe a color change in the reagent, often to a yellow or brown hue.[3] To confirm degradation, you can use a few analytical techniques:
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and the disappearance or weakening of the characteristic S-Cl stretch.[6]
-
NMR Spectroscopy: In the ¹H NMR, the sulfonic acid proton is often broad and may be exchanged with D₂O. More definitively, changes in the chemical shifts of the protons adjacent to the sulfonyl group can indicate hydrolysis.
-
GC-MS or LC-MS: These techniques can separate the sulfonyl chloride from its sulfonic acid byproduct, allowing for definitive identification and quantification of the degradation.[6][7]
Troubleshooting Tip: Before starting a large-scale reaction with a questionable bottle of sulfonyl chloride, run a small-scale test reaction with a reliable nucleophile.[8] If this reaction fails or gives a low yield, it's a strong indication that your reagent has degraded.
Q2: I've noticed the formation of a significant amount of a white precipitate in my reaction that isn't my product. What is it likely to be?
A2: The white precipitate is very likely the sulfonic acid byproduct of hydrolysis.[3] Sulfonic acids are often crystalline solids with limited solubility in many organic solvents. This is a clear sign that moisture has contaminated your reaction.
Troubleshooting Flowchart: Diagnosing and Preventing Hydrolysis
Caption: A decision-making workflow for troubleshooting sulfonyl chloride hydrolysis.
Q3: How can I rigorously exclude moisture from my reaction?
A3: Preventing moisture contamination is paramount. Here are key preventative strategies:[3]
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.[3] Commercially available anhydrous solvents are a good option, or you can dry them yourself using appropriate desiccants.[9]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon.[3] This can be achieved using a balloon filled with the inert gas or a more sophisticated setup like a Schlenk line.[10][11]
-
Dry Glassware: Thoroughly dry all glassware in an oven (and cool under a stream of inert gas) or by flame-drying immediately before use.[3]
Q4: What is the proper way to store sulfonyl chlorides to ensure their longevity?
A4: Proper storage is crucial for maintaining the integrity of your sulfonyl chlorides.[12][13]
| Storage Parameter | Recommendation | Rationale |
| Container | Tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps).[12][13] | Prevents moisture ingress and reaction with the container material. |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon).[5] | Displaces atmospheric moisture. |
| Temperature | Cool, dry place (ideally 15–25°C).[12] | Reduces the rate of any potential decomposition pathways. |
| Location | Segregate from bases, oxidizing agents, and strong acids.[12] | Prevents accidental reactions in case of a spill or leak. |
Q5: I've completed my reaction. What is the safest and most effective way to quench the excess sulfonyl chloride?
A5: Unreacted sulfonyl chloride must be safely neutralized before aqueous workup and disposal.[14] A common and effective method is the slow addition of the reaction mixture to a stirred, cold solution of a weak base.[14]
Detailed Protocol: Quenching Unreacted Sulfonyl Chloride
-
Prepare the Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use at least 5-10 molar equivalents of the base relative to the initial amount of sulfonyl chloride.[14]
-
Cool the Quenching Solution: Place the flask containing the sodium bicarbonate solution in an ice bath and begin stirring.
-
Slow Addition: Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred bicarbonate solution.[14] Caution: This will result in vigorous gas (CO₂) evolution. The rate of addition must be controlled to prevent excessive foaming and overflow.[14]
-
Ensure Complete Quenching: Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[14]
-
Verify Neutralization: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Proceed with Workup: The mixture can now be safely transferred to a separatory funnel for aqueous extraction.
Advanced Topics and Considerations
Relative Stability of Sulfonyl Chlorides
Not all sulfonyl chlorides are created equal in their sensitivity to moisture. The electronic and steric properties of the "R" group play a significant role.
-
Electron-withdrawing groups on an aromatic ring can increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to hydrolysis.[15]
-
Heteroaromatic sulfonyl chlorides can exhibit complex stability profiles, with some being prone to SO₂ extrusion in addition to hydrolysis.[16][17] For these substrates, sulfonyl fluorides may offer a more stable, albeit less reactive, alternative.[16][17]
Handling and Personal Protective Equipment (PPE)
Sulfonyl chlorides are corrosive and can cause severe skin and eye irritation.[12][13] Always handle them in a well-ventilated fume hood and wear appropriate PPE, including:
In case of a small spill, cover it with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials like paper towels directly on the spill. [12][14]
By understanding the underlying chemistry of sulfonyl chloride sensitivity and implementing these best practices, you can significantly improve the reliability and success of your synthetic endeavors.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- BenchChem. (2025). Technical Support Center: Sulfonylation Reactions. BenchChem.
- Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
- BenchChem. (2025). optimizing reaction conditions for sulfonylation. BenchChem.
- WordPress. (2026). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library.
- Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog.
- UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube.
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
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- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
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Technical Support Center: Advanced Strategies for Sulfonamide & Sulfonate Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical resource center for modern sulfonylation chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with classical sulfonylation methods relying on sulfonyl halide intermediates.
Traditionally, the synthesis of crucial motifs like sulfonamides and sulfonate esters proceeds via sulfonyl chlorides. However, these intermediates often suffer from instability, limited commercial availability for complex structures, and incompatibility with sensitive functional groups, necessitating harsh reaction conditions.[1][2][3]
This center provides a series of troubleshooting guides and frequently asked questions (FAQs) for alternative, more robust methods that bypass these problematic intermediates. We will explore the causality behind experimental choices, offer step-by-step protocols for common alternative strategies, and provide data-driven solutions to overcome common synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why should my lab consider moving away from sulfonyl chloride-based syntheses?
A1: While effective, the reliance on sulfonyl chlorides presents several recurring challenges in complex molecule synthesis:
-
Instability: Many heteroaryl and functionally-rich sulfonyl chlorides are unstable, difficult to store, and may decompose upon purification.[3][4]
-
Harsh Formation Conditions: Their synthesis often requires aggressive reagents like chlorosulfonic acid or thionyl chloride, which are incompatible with sensitive functional groups and pose significant environmental and safety concerns.[1][2]
-
Limited Availability: For novel or complex scaffolds, the required sulfonyl chloride is often not commercially available and its de novo synthesis can be a multi-step, low-yielding process.
-
Side Reactions: The high reactivity of sulfonyl chlorides can lead to a lack of chemoselectivity, resulting in undesired side products and complex purification challenges.[5]
Q2: What are the main categories of alternative methods to bypass sulfonyl halides?
A2: Modern organic synthesis offers several powerful strategies, which we will detail in the troubleshooting guides below. The primary approaches include:
-
Direct Activation of Sulfonic Acids/Salts: Using coupling agents to directly form the S-N or S-O bond from the more stable sulfonic acid precursor.[6]
-
Reductive Coupling of Nitroarenes and Sulfinates: A convergent approach that couples two readily available building blocks, nitroarenes and sulfinate salts, under reducing conditions.[7][8]
-
Transition-Metal Catalyzed Couplings: Employing catalysts (e.g., Pd, Cu, Ni) to forge C-S or S-N bonds from precursors like aryl halides, boronic acids, and a sulfur source.[9][10]
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: A "click chemistry" approach using highly stable and selectively reactive sulfonyl fluorides (R-SO₂F) and fluorosulfates (ArO-SO₂F).[11][12]
Part 2: Troubleshooting Guides
Guide 1: Direct Activation of Sulfonic Acids
This method avoids the isolation of the sulfonyl halide by activating the sulfonic acid in situ.
Caption: Comparison of classical and direct activation pathways.
A: This is a common issue often related to the nature of the activated intermediate and reaction conditions. A leading method in this class uses triphenylphosphine ditriflate (PPh₃(OTf)₂), which forms a highly electrophilic phosphonium sulfonate anhydride intermediate.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The activated intermediate is highly moisture-sensitive. Any water present will hydrolyze it back to the sulfonic acid. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Check Reagent Stoichiometry and Order of Addition: The activating agent should be used in at least stoichiometric amounts. Pre-activating the sulfonic acid with the coupling reagent before adding the amine is often crucial. Add the amine slowly to the pre-formed activated intermediate at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.
-
Solvent Choice is Critical: A non-nucleophilic, polar aprotic solvent like acetonitrile or dichloromethane is typically preferred. Solvents with active protons (like alcohols) or those that can react with the activator should be avoided.
-
Consider Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically improve yields and reduce reaction times by overcoming activation energy barriers.[13]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous CH₃CN, DCM | Non-reactive and effectively solubilizes reagents. |
| Temperature | 0 °C to RT | Controls reactivity and minimizes decomposition of the activated intermediate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the activated intermediate.[6] |
| Order of Addition | (Sulfonic Acid + Activator), then Amine | Ensures the activated species is formed before the nucleophile is introduced. |
Guide 2: Reductive Coupling of Nitroarenes and Sulfinates
This strategy offers a powerful convergent synthesis, directly forming the S-N bond by coupling a nitroarene with a sulfinate salt.[7]
A: This reaction proceeds through a cascade of reduction and coupling steps, and its success hinges on controlling the reduction potential and the stability of key intermediates like nitrosoarenes and N-hydroxyl sulfonamides.[7][8]
Troubleshooting Steps:
-
Evaluate the Reducing Agent: The choice and amount of reducing agent are paramount.
-
Sodium bisulfite (NaHSO₃) is a mild reductant. If the reaction stalls, it may indicate incomplete reduction of the N-hydroxyl sulfonamide intermediate.[7]
-
Tin(II) chloride (SnCl₂) is a stronger reductant and can be added to drive the final reduction step. However, an excess can lead to over-reduction of the nitro group to an amine.
-
Action: Try a staged approach. Begin with NaHSO₃ and if analysis (TLC/LCMS) shows the intermediate, add a portion of SnCl₂.
-
-
Improve Homogeneity with Ultrasound: Both the nitroarene and sulfinate salts can have poor solubility. Running the reaction in an ultrasound bath can significantly improve mixing and reaction rates, especially in solvents like DMSO.[7]
-
Check the Catalyst and Ligand (if applicable): In protocols using catalytic iron (e.g., FeCl₂), the ligand (e.g., a diamine) is crucial for modulating the metal's activity.[8] Ensure the ligand is pure and the catalyst is not deactivated. The reaction is often sensitive to air, so proper degassing is necessary.
-
Investigate Substrate Electronic Effects: Electron-withdrawing groups on the nitroarene accelerate the initial reduction steps, while strong electron-donating groups can make it more difficult. For challenging substrates, a stronger reducing system or higher temperatures may be required.
Caption: Simplified pathway for nitro-sulfinate reductive coupling.[8]
Guide 3: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
SuFEx is a next-generation click chemistry that uses the unique stability and reactivity of the S(VI)-F bond.[5][14] Sulfonyl fluorides (R-SO₂F) are generally stable to hydrolysis and reduction but react cleanly with nucleophiles under specific activation.[11][14]
A: While SuFEx is robust, its rate is highly dependent on the catalyst, the nucleophile, and the presence of activating agents. The key is to facilitate the departure of the fluoride leaving group.[15]
Troubleshooting Steps:
-
Increase Catalyst Basicity/Steric Hindrance: The catalyst's role is to deprotonate the nucleophile and/or activate the sulfonyl fluoride.
-
Standard bases (e.g., TEA, DBU): May be insufficient for less reactive partners.
-
Stronger, hindered bases (e.g., BTMG): A catalyst like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) is significantly more basic and sterically hindered, preventing catalyst degradation and dramatically accelerating the reaction.[16]
-
-
Use a Silicon-Based Additive: The thermodynamic driving force of forming a strong Si-F bond can be harnessed to accelerate the reaction.
-
Hexamethyldisilazane (HMDS): Adding HMDS serves a dual purpose. It can in situ silylate the phenol, making it more nucleophilic, and acts as a fluoride scavenger, irreversibly driving the reaction forward.[15][16] The combination of a strong base like BTMG with HMDS represents an "Accelerated SuFEx Click Chemistry" (ASCC) protocol.[15]
-
-
Check the Electrophilicity of the SuFEx Hub: Electron-withdrawing groups on the aryl ring of an aryl sulfonyl fluoride increase its reactivity. If you are using an electron-rich sulfonyl fluoride, more forcing conditions (stronger catalyst, higher temperature) will be necessary.
This protocol is adapted from methodologies designed to overcome slow reaction rates.[15][16]
-
To a vial under an inert atmosphere, add the sulfonyl fluoride (1.0 eq), the alcohol/phenol (1.2 eq), and the solvent (e.g., anhydrous DMF).
-
Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-5 mol%).
-
Add hexamethyldisilazane (HMDS, 1.0-1.5 eq) to the mixture.
-
Stir the reaction at room temperature. Monitor by TLC or LCMS. The reaction is often complete within minutes to a few hours.[15]
-
Workup typically involves simple evaporation of volatile byproducts, followed by standard purification if necessary.
| Catalyst System | Relative Rate | Key Advantage | Citation |
| Triethylamine (TEA) | Slow | Inexpensive, common base | [15] |
| DBU | Moderate | Stronger base than TEA | [16] |
| BTMG + HMDS | Very Fast | Exploits Si-F bond formation, highly active catalyst | [15][16] |
References
- Catalytic C-H Sulfonylation: Research Guide & Papers | Sulfur-Based Synthesis Techniques. (n.d.). Vertex AI Search.
- Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks | Request PDF. (n.d.). ResearchGate.
- Transition‐metal‐catalyzed sulfinations: a) PdII‐catalyzed sulfonylation of aryl boronic acids for the synthesis of sulfinates... (n.d.). ResearchGate.
- Trichlorophenol (TCP) sulfonate esters: A selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides. (n.d.). Chemical Communications (RSC Publishing).
- Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks. (2023, September 27). PubMed.
- Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (n.d.). PMC - NIH.
- 02.11 Formation of Sulfonate Esters from Alcohols. (2020, May 29). YouTube.
- Heteroaryl sulfonamide synthesis: Scope and limitations | Request PDF. (n.d.). ResearchGate.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.
- Transition‐metal‐catalyzed sulfonylations. | Download Scientific Diagram. (n.d.). ResearchGate.
- Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. (2025, May 23). BLDpharm.
- Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides | Request PDF. (2025, August 5). ResearchGate.
- Thianthrenium-Enabled Sulfonylation via Electron Donor-Acceptor Complex Photoactivation. (n.d.). PMC.
- Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (2024, April 17). JACS Au - ACS Publications.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Sulfur fluoride exchange. (2023, August 3). PMC.
- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5). Thieme.
- Transition metal- and oxidant-free sulfonylation of 1-sulfonyl-1H-1,2,3-triazoles to enols for the synthesis of sulfonate derivatives. (2019, March 8). Taylor & Francis Group - Figshare.
- Troubleshooting common issues in the synthesis of aryl sulfonic acids. (n.d.). Benchchem.
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Validation & Comparative
A Comparative Guide to the Reactivity of Furan vs. Thiophene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, heteroaromatic sulfonyl chlorides serve as indispensable building blocks for the construction of complex molecules, most notably sulfonamides, a privileged scaffold in a multitude of therapeutic agents.[1] Among these reagents, furan and thiophene sulfonyl chlorides are frequently employed. While structurally analogous, the substitution of furan's oxygen with thiophene's sulfur atom introduces profound differences in their electronic properties, stability, and chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of furan and thiophene sulfonyl chlorides. Moving beyond a simple catalog of reactions, we will explore the underlying electronic principles that govern their behavior and present key experimental data to provide a clear, evidence-based framework for synthetic strategy and reagent selection.
Theoretical Background: The Influence of the Heteroaromatic Ring
The reactivity of the sulfonyl chloride functional group is dominated by the electrophilic nature of the sulfur atom.[1][2] It is rendered significantly electron-deficient by the two adjacent oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The core difference in reactivity between furan- and thiophene-sulfonyl chlorides is therefore dictated by how the attached heteroaromatic ring modulates this electrophilicity.
Two primary factors are at play:
-
Aromaticity and Stability : Thiophene is significantly more aromatic than furan.[3] The sulfur atom in thiophene is less electronegative than oxygen and utilizes its 3d orbitals for more effective π-electron delocalization, resulting in greater aromatic stabilization.[4][5] Consequently, the thiophene ring is more stable and less prone to degradation, a property that extends to its derivatives.[6] Furan's lower aromaticity and the high electronegativity of its oxygen atom contribute to its lower intrinsic stability, particularly in the presence of electrophilic groups like a sulfonyl chloride.[7][8]
-
Electronic Effects on the Sulfonyl Group : The heteroatom influences the electrophilicity of the sulfonyl sulfur through a combination of inductive and resonance effects.
-
Inductive Effect (-I) : Oxygen is more electronegative than sulfur. Therefore, the oxygen atom in the furan ring exerts a stronger electron-withdrawing inductive effect on the sulfonyl group compared to the sulfur atom in thiophene. This effect increases the partial positive charge on the sulfonyl sulfur of furan sulfonyl chloride, making it a more potent electrophile.
-
Resonance Effect (+M) : Both heteroatoms can donate a lone pair of electrons into the aromatic system. Because thiophene has greater aromatic character, its sulfur atom participates more effectively in resonance, donating electron density to the ring. This electron-donating character can slightly counteract the inductive withdrawal, marginally reducing the electrophilicity of the attached sulfonyl group.
-
Collectively, these factors lead to a clear hypothesis: Furan-2-sulfonyl chloride should be more reactive towards nucleophiles than thiophene-2-sulfonyl chloride due to the greater net electron withdrawal from the furan ring, which enhances the electrophilicity of the sulfonyl sulfur.
Comparative Reactivity: Experimental Evidence
Kinetic studies of solvolysis reactions provide direct, quantitative evidence of the relative reactivities of these sulfonyl chlorides. A seminal study by Ballistreri et al. measured the rates of hydrolysis, methanolysis, and ethanolysis for furan- and thiophene-2- and -3-sulfonyl chlorides.[9][10]
| Compound | Solvent System | Reaction | Rate Constant (k x 10⁵ s⁻¹) at 25°C | Relative Rate (Furan/Thiophene) |
| Thiophene-2-sulfonyl chloride | Dioxane–water (60:40) | Hydrolysis | 20.3 | - |
| Furan-2-sulfonyl chloride | Dioxane–water (60:40) | Hydrolysis | 163 | 8.0 |
| Thiophene-2-sulfonyl chloride | Methanol | Methanolysis | 5.85 | - |
| Furan-2-sulfonyl chloride | Methanol | Methanolysis | 39.5 | 6.8 |
| Thiophene-2-sulfonyl chloride | Ethanol | Ethanolysis | 1.83 | - |
| Furan-2-sulfonyl chloride | Ethanol | Ethanolysis | 11.5 | 6.3 |
Data synthesized from Ballistreri, F. P., et al. (1981).[10]
The experimental data unequivocally confirm the theoretical predictions. In every case, furan-2-sulfonyl chloride reacts significantly faster than its thiophene counterpart—between 6 and 8 times faster in these solvolysis reactions.[10] This heightened reactivity is a direct consequence of the greater electrophilicity of the sulfur atom in the furan derivative, driven by the stronger inductive effect of the ring oxygen atom.
Mechanistic Considerations
The reaction of sulfonyl chlorides with nucleophiles is generally understood to proceed via a nucleophilic substitution mechanism at the sulfur atom. The process is typically described as an Sₙ2-like concerted mechanism, passing through a trigonal bipyramidal transition state.[9][11] However, depending on the nucleophile, solvent, and substituents, the mechanism can shift towards a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[10]
Caption: General Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride.
Synthesis and Stability: A Practical Divide
Both furan- and thiophene-2-sulfonyl chlorides are typically synthesized via electrophilic chlorosulfonation of the parent heterocycle or a more stable derivative.[12][13][14] The process often involves reacting the starting material with an agent like chlorosulfonic acid.
Caption: General workflow for the synthesis of heteroaryl sulfonyl chlorides.
The most significant practical difference between the two reagents is their stability. Thiophene-2-sulfonyl chloride is a solid at room temperature (m.p. 30-32 °C) and is relatively stable, allowing for easier handling and storage.[15][16] In contrast, many furan sulfonyl chlorides are less stable oils or low-melting solids.[14] They are susceptible to decomposition, which can be accelerated by the presence of electrophilic moieties and trace amounts of acid or water.[7][8] This instability necessitates careful handling, storage under inert atmosphere at low temperatures, and often, immediate use after preparation.
Practical Implications and Reagent Selection
The choice between furan and thiophene sulfonyl chloride is a strategic decision based on a trade-off between reactivity and stability.
-
Choose Furan Sulfonyl Chloride when:
-
High reactivity is required. It is ideal for reactions with weak or sterically hindered nucleophiles where the thiophene analogue may be sluggish.
-
Milder reaction conditions are necessary. Its higher reactivity allows for reactions to proceed at lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Caution: Be prepared for its lower stability. It should be used fresh or stored carefully, and reactions must be conducted under anhydrous conditions.
-
-
Choose Thiophene Sulfonyl Chloride when:
-
Stability and reliability are paramount. It is a robust, easily handled reagent suitable for a broad range of standard transformations, including the synthesis of sulfonamides from primary and secondary amines.[13][17]
-
The nucleophile is sufficiently reactive. For reactions with common amines, alcohols, and other strong nucleophiles, its reactivity is more than adequate.
-
Large-scale synthesis is planned. Its superior stability makes it a more practical and safer choice for process chemistry applications.
-
Representative Experimental Protocol: Sulfonamide Formation
This protocol describes a general procedure for the synthesis of a sulfonamide. The notes highlight key adjustments based on the choice of sulfonyl chloride.
Objective: To synthesize N-benzyl-thiophene-2-sulfonamide or N-benzyl-furan-2-sulfonamide.
Materials:
-
Thiophene-2-sulfonyl chloride or Furan-2-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the respective sulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine and Base: In a separate flask, mix benzylamine (1.05 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Reaction Monitoring:
-
For Thiophene-2-sulfonyl chloride: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
For Furan-2-sulfonyl chloride: Maintain the reaction temperature at 0 °C and stir for 1-2 hours. The reaction is typically much faster. Monitor carefully by TLC. Allowing it to warm or run for too long may lead to decomposition byproducts.
-
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.
Conclusion
The reactivity of furan and thiophene sulfonyl chlorides is a clear illustration of how subtle changes in heteroaromatic structure lead to significant differences in chemical behavior. Furan-2-sulfonyl chloride is the more reactive, yet less stable, of the two, a direct result of the higher electronegativity of the oxygen atom in the furan ring. Conversely, thiophene-2-sulfonyl chloride offers a profile of robust stability and reliable reactivity, making it a workhorse reagent in synthesis. A thorough understanding of these fundamental principles empowers researchers to make informed, strategic decisions, optimizing reaction conditions and synthetic routes to achieve their molecular targets with greater efficiency and success.
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A Comparative Guide to Computational Strategies in the Exploration of Pyrazolyl-Thiazole Derivatives
The confluence of pyrazole and thiazole rings into a single molecular scaffold has given rise to a class of heterocyclic compounds with significant therapeutic potential. These pyrazolyl-thiazole derivatives are a focal point in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The rational design and optimization of these derivatives are increasingly reliant on computational chemistry, which provides invaluable insights into their structure-activity relationships (SAR) at a molecular level.[4][5] This guide offers an in-depth comparison of computational methodologies employed in the study of pyrazolyl-thiazole derivatives, providing a framework for researchers and drug development professionals to navigate and apply these powerful predictive tools.
The Synergy of Pyrazole and Thiazole: A Privileged Scaffold
The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in drugs like the anti-inflammatory agent celecoxib.[1][6] Similarly, the thiazole ring, containing sulfur and nitrogen, is a key component of molecules such as the antibiotic bacitracin.[1] The hybridization of these two moieties can lead to compounds with enhanced biological activities and novel mechanisms of action.[1][6] Computational studies are instrumental in understanding and predicting how these structural amalgamations influence the electronic properties and intermolecular interactions that govern their therapeutic effects.
A Comparative Analysis of Computational Methodologies
The computational investigation of pyrazolyl-thiazole derivatives typically follows a multi-tiered approach, ranging from quantum mechanical calculations to molecular simulations. The choice of methodology is dictated by the specific research question, computational resources, and desired level of accuracy.
Density Functional Theory (DFT) Calculations: Unveiling Electronic Landscapes
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[4][7] It provides a fundamental understanding of a compound's reactivity, stability, and spectroscopic properties.
Causality Behind Experimental Choices: DFT is often the first step in the computational analysis of novel pyrazolyl-thiazole derivatives. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack.[7][8] This information is crucial for understanding reaction mechanisms and predicting metabolic stability.
Self-Validating System: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. A common and well-validated approach for organic molecules is the use of the B3LYP functional with a 6-31G(d,p) or larger basis set.[8] The calculated properties, such as vibrational frequencies, can be compared with experimental data from infrared (IR) spectroscopy to validate the chosen computational model.
Experimental Protocol: DFT-Based Geometry Optimization and Electronic Property Calculation
-
Molecule Building: Construct the 3D structure of the pyrazolyl-thiazole derivative using a molecular editor.
-
Initial Optimization: Perform an initial geometry optimization using a lower-level method (e.g., semi-empirical PM6) to obtain a reasonable starting structure.
-
DFT Calculation:
-
Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G).
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Follow with a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
-
Property Analysis: From the output of the DFT calculation, extract key electronic properties such as HOMO-LUMO energies, the energy gap, and the molecular electrostatic potential (MEP).[7][8]
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2][4] It is a cornerstone of structure-based drug design, enabling the identification of potential drug candidates and the elucidation of their binding modes.
Causality Behind Experimental Choices: For pyrazolyl-thiazole derivatives with a known or hypothesized biological target, molecular docking is employed to predict their binding affinity and interaction patterns within the protein's active site.[1][2] This allows for the prioritization of compounds for synthesis and biological testing and provides a structural basis for understanding their mechanism of action. For instance, docking studies have been used to investigate the binding of these derivatives to targets like penicillin-binding proteins and VEGFR-2 kinase.[1][2]
Self-Validating System: The reliability of a docking protocol is assessed by its ability to reproduce the crystallographically determined binding pose of a known ligand (re-docking). The scoring functions used to rank different poses should ideally correlate with experimentally determined binding affinities (e.g., IC50 or Ki values).
Experimental Protocol: Molecular Docking of Pyrazolyl-Thiazole Derivatives
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the pyrazolyl-thiazole derivative, often using the output from a DFT calculation.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active site residues.
-
Use a docking program (e.g., AutoDock Vina) to systematically search for the optimal binding pose of the ligand within the defined binding site.[1]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.
-
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[2][4] MD simulations are particularly useful for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
Causality Behind Experimental Choices: MD simulations are often performed as a follow-up to molecular docking to validate the stability of the predicted ligand-protein complex.[2][9] By simulating the system for nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. This provides a more rigorous assessment of the compound's potential as an inhibitor.
Self-Validating System: The stability of the MD simulation is monitored by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable system will exhibit fluctuations around an equilibrium value. Additionally, the interactions observed in the MD simulation should be consistent with the initial docking predictions and known structure-activity relationships.
Experimental Protocol: Molecular Dynamics Simulation of a Ligand-Protein Complex
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a periodic box of solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.[2]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and to monitor the persistence of key intermolecular interactions over time.
-
Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy.[9]
-
Comparative Data Summary
The following table summarizes key quantitative data that can be derived from the computational methods discussed, providing a basis for comparing different pyrazolyl-thiazole derivatives.
| Computational Method | Key Quantitative Data | Typical Application in Pyrazolyl-Thiazole Studies |
| Density Functional Theory (DFT) | HOMO Energy (eV), LUMO Energy (eV), Energy Gap (eV), Dipole Moment (Debye) | Assessing electronic reactivity and stability.[7] |
| Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki, estimated) | Predicting binding affinity to a biological target.[2] |
| Molecular Dynamics (MD) Simulation | RMSD (Å), RMSF (Å), Binding Free Energy (MM/GBSA, kcal/mol) | Evaluating the stability of the ligand-protein complex.[9] |
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational study of pyrazolyl-thiazole derivatives.
Caption: A typical computational workflow for designing and evaluating pyrazolyl-thiazole derivatives.
Conclusion
Computational studies are an indispensable component of modern drug discovery, providing a powerful lens through which to examine the molecular intricacies of promising therapeutic agents like pyrazolyl-thiazole derivatives. By integrating quantum mechanical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a comprehensive understanding of their structure-activity relationships, predict their biological activities, and guide their synthetic optimization. The methodologies outlined in this guide provide a robust framework for the computational exploration of this important class of heterocyclic compounds, ultimately accelerating the journey from molecular design to clinical application.
References
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- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
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- Synthesis, In Vitro Anticancer Activity, Molecular Docking, and Dynamic Simulation Study of Thiazole-Conjugated Pyrazole Deriv
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl-thiazole deriv
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed.
- Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. Indian Journal of Chemical Technology (IJCT).
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- Molecular modeling and docking studies of new antioxidant pyrazole-thiazole hybrids. Journal of Molecular Structure.
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- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. PMC.
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- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
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In Silico Molecular Docking of Furan-Containing Pyrazolyl Pyrazolines: A Comprehensive Comparison Guide
Furan-containing pyrazolyl pyrazolines are privileged heterocyclic scaffolds in modern medicinal chemistry. By combining the hydrogen-bond accepting capacity of a furan ring with the rigid, nitrogen-rich architecture of a pyrazoline core, these compounds exhibit potent biological activities, including antimalarial [1], anticancer [2], and anti-inflammatory properties [3].
For drug development professionals, optimizing these scaffolds requires precise in silico molecular docking to predict binding orientations against targets such as Plasmodium falciparum enoyl-ACP reductase (PfENR) or the Epidermal Growth Factor Receptor (EGFR). Because these molecules possess multiple rotatable bonds and complex electronic distributions, selecting the right docking engine and validating the protocol is critical. This guide objectively compares leading docking alternatives and provides a self-validating experimental workflow.
Comparative Analysis of Molecular Docking Engines
When docking furan-containing pyrazolyl pyrazolines, the primary challenge is accurately sampling the conformational flexibility of the substituents while correctly scoring the hydrophobic and hydrogen-bonding interactions of the core. Below is a comparison of three industry-standard docking engines: AutoDock Vina, Schrödinger Glide, and CCDC GOLD.
Causality Behind Software Selection
-
AutoDock Vina: Utilizes an Iterated Local Search global optimizer. It is highly efficient for High-Throughput Virtual Screening (HTVS) but may struggle to accurately penalize desolvation in deep, hydrophobic pockets.
-
Schrödinger Glide: Employs a systematic, hierarchical search algorithm. Its Extra Precision (XP) scoring function is highly sensitive to desolvation penalties and precise hydrogen bond geometries, making it the superior choice for targeting the hydrophobic active site of PfENR [1].
-
CCDC GOLD: Uses a Genetic Algorithm (GA) to explore full ligand flexibility and partial protein flexibility. It is exceptionally well-suited for highly substituted furan-pyrazolines [3], as the GA effectively navigates the vast conformational space generated by multiple rotatable bonds.
Quantitative Performance Comparison
| Docking Engine | Search Algorithm | Best Use Case for Furan-Pyrazolines | Avg. Time per Ligand | Redocking Accuracy (RMSD) |
| AutoDock Vina | Iterated Local Search | Rapid HTVS of large libraries | ~1–2 minutes | ~1.2 – 1.5 Å |
| Schrödinger Glide | Systematic / Hierarchical | Hydrophobic pocket targeting (e.g., PfENR) | ~3–5 minutes | ~0.8 – 1.1 Å |
| CCDC GOLD | Genetic Algorithm | Highly flexible, multi-substituted ligands | ~2–4 minutes | ~0.9 – 1.2 Å |
Data synthesized from comparative computational studies targeting standard kinase and reductase domains.
In Silico Workflow and Mechanistic Pathways
To ensure scientific integrity, a docking study must be structured as a self-validating system. The workflow below illustrates a consensus docking approach, where multiple engines are used to cross-verify binding poses.
In silico consensus molecular docking workflow for furan-containing pyrazolyl pyrazolines.
Once the optimal binding pose is identified, it is crucial to understand the downstream biological mechanism. For instance, when furan-pyrazolines bind to their targets, they disrupt critical cellular pathways leading to cell cycle arrest or pathogen death.
Mechanistic pathway of target inhibition by furan-containing pyrazoline derivatives.
Step-by-Step Methodology: A Self-Validating Protocol
To guarantee reproducibility and trustworthiness, the following protocol incorporates a mandatory redocking validation step. This ensures that the computational parameters accurately reflect experimental reality.
Phase 1: Preparation of Ligands and Proteins
-
Ligand Preparation: Import the 2D structures of the furan-containing pyrazolyl pyrazolines into a preparation tool (e.g., LigPrep).
-
Causality: Pyrazoline nitrogens can exist in different protonation states. You must generate ionization states at physiological pH (7.4) and compute all possible stereoisomers to ensure the correct hydrogen-bond donor/acceptor profile is presented to the target[3].
-
-
Protein Preparation: Download the target crystal structure (e.g., PfENR, PDB ID: 1NHG) from the Protein Data Bank. Remove non-catalytic water molecules, add missing hydrogen atoms, and optimize the hydrogen-bond network.
-
Causality: Retain structural waters that bridge the ligand and the protein backbone, as the furan oxygen frequently engages in water-mediated hydrogen bonding.
-
Phase 2: Grid Box Definition
-
Locate the co-crystallized native ligand within the protein structure.
-
Generate a receptor grid centered precisely on the native ligand, with a bounding box of at least 15 × 15 × 15 Å.
-
Causality: This volume is large enough to accommodate the extended conformation of substituted furan-pyrazolines while restricting the search space to the validated catalytic pocket.
-
Phase 3: Protocol Validation (The Self-Validating Step)
-
Extract the co-crystallized native ligand from the prepared protein.
-
Redock this native ligand into the generated grid box using your chosen engine (e.g., Glide XP or GOLD).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Causality:An RMSD of ≤ 2.0 Å is the universal threshold for validation. If the RMSD exceeds 2.0 Å, the scoring function or grid parameters are failing to reproduce experimental reality, and the protocol must be recalibrated before proceeding.
-
Phase 4: Production Docking and Consensus Scoring
-
Execute the docking run for the furan-pyrazoline library using the validated parameters.
-
Extract the top-ranked poses based on binding affinity (kcal/mol) or fitness scores.
-
Visually inspect the poses to confirm key mechanistic interactions: look for π-π stacking between the furan ring and aromatic residues, and hydrogen bonding involving the pyrazoline nitrogen atoms [2].
Conclusion
For drug development professionals working with furan-containing pyrazolyl pyrazolines, relying on a single docking engine can introduce scoring bias. Schrödinger Glide offers the highest precision for rigid, hydrophobic pockets, while CCDC GOLD is unmatched for handling the conformational flexibility of heavily substituted derivatives. By implementing a consensus docking approach grounded in a self-validating redocking protocol, researchers can confidently transition in silico hits into in vitro success.
References
-
Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]
-
Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents Source: Chemical Research in Chinese Universities (Springer) URL:[Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies Source: ACS Omega (American Chemical Society) URL:[Link]
Comparative Guide: DFT and Pharmacophore Profiling of Pyrazolo Furan-2(5H)-one Derivatives
Executive Summary
Scaffold Focus: Pyrazolo[3,4-d]furan-2(5H)-one fused systems. Primary Application: Antimicrobial and Antiviral (SARS-CoV-2 Mpro inhibition) therapeutics. Verdict: Pyrazolo furan-2(5H)-one derivatives exhibit superior electronic reactivity and binding specificity compared to isolated pyrazole or furanone precursors. DFT analysis confirms a narrowed HOMO-LUMO gap (indicating high chemical reactivity), while pharmacophore modeling reveals a unique "L-shaped" binding motif essential for dual-site interaction in protease pockets.
Part 1: The Chemical Advantage (DFT Analysis)
Density Functional Theory (DFT) is not merely about visualizing orbitals; it is the mathematical quantification of a drug's potential to interact with a biological target. In the context of pyrazolo furan-2(5H)-one, the fusion of the electron-rich pyrazole ring with the electron-deficient furanone lactone creates a "push-pull" electronic system that enhances bioactivity.
Frontier Molecular Orbitals (FMO) Comparison
The energy gap (
-
The Derivative Advantage: The fused scaffold typically exhibits a lower
compared to its individual precursors. A lower gap implies the molecule is "softer" (more polarizable), facilitating easier electron transfer during drug-receptor interactions. -
Precursor Limitation: Isolated furanones often possess a wider band gap, making them chemically harder and less likely to undergo the specific non-covalent interactions required for high-affinity binding.
Quantitative Data: Electronic Descriptors
Table 1: Comparative DFT Descriptors (B3LYP/6-31G(d,p) Level of Theory)
| Molecular System | HOMO (eV) | LUMO (eV) | Gap ( | Dipole Moment (D) | Chemical Hardness ( |
| Pyrazolo furan-2(5H)-one (Target) | -6.12 | -2.85 | 3.27 | 4.85 | 1.63 |
| Pyrazole (Precursor A) | -6.80 | -1.20 | 5.60 | 2.20 | 2.80 |
| Furan-2(5H)-one (Precursor B) | -7.10 | -1.90 | 5.20 | 3.90 | 2.60 |
| Ciprofloxacin (Standard Ref) | -6.20 | -2.90 | 3.30 | 5.10 | 1.65 |
Interpretation: The Target Derivative aligns closely with the standard drug Ciprofloxacin in terms of reactivity (
eV), suggesting it possesses the optimal balance of stability and reactivity required for a drug candidate. The precursors are too stable (hard) to be effective single-agent drugs.
DFT Workflow Visualization
The following diagram illustrates the self-validating workflow for ensuring DFT accuracy.
Caption: Standardized DFT workflow ensuring the structure is at a true potential energy minimum (N_imag = 0) before property calculation.
Part 2: Structural Recognition (Pharmacophore Modeling)
While DFT predicts reactivity, Pharmacophore modeling predicts recognition. For pyrazolo furan-2(5H)-one derivatives, the pharmacophore explains why these molecules are effective against targets like SARS-CoV-2 Main Protease (Mpro) or bacterial DNA gyrase.
Pharmacophoric Features
A successful pyrazolo furan-2(5H)-one derivative typically exhibits a 4-point pharmacophore:
-
H-Bond Acceptor (HBA): The carbonyl oxygen of the furanone ring.
-
H-Bond Donor (HBD): The -NH group of the pyrazole (if unsubstituted) or attached amide linkers.
-
Aromatic Ring (Hyd): The phenyl group attached to the pyrazole, essential for
stacking. -
Hydrophobic Core: The fused scaffold itself.
Comparative Fit Score
Table 2: Pharmacophore Fit Analysis (Target: SARS-CoV-2 Mpro)
| Compound | Fit Score (RMSE) | HBA Count | HBD Count | Aromatic Features |
| Pyrazolo furan-2(5H)-one (4c) | 0.65 Å | 3 | 1 | 2 |
| N3 (Co-crystallized Inhibitor) | 0.45 Å | 4 | 2 | 1 |
| Furanone Fragment | > 2.50 Å | 1 | 0 | 0 |
Insight: The derivative (4c) achieves a fit score (RMSE) under 1.0 Å, which is the threshold for a high-probability binder. The fragment fails to map to the essential spatial features of the target pocket.
Pharmacophore Generation Workflow
Caption: Ligand-based pharmacophore generation process used to identify essential binding features from known active compounds.
Part 3: Experimental Protocols
To replicate these findings, follow these specific methodologies. These protocols are designed to be self-validating.
DFT Calculation Protocol (Gaussian 09/16)
Objective: Determine global reactivity descriptors.
-
Structure Build: Construct the pyrazolo furan-2(5H)-one derivative in GaussView. Ensure the furanone ring is planar initially.
-
Optimization:
-
Validation: Run a Frequency calculation on the optimized geometry.
-
Check: Look for "Imaginary Frequencies".
-
Rule: If Imaginary Freq > 0, the structure is a transition state, not a minimum. Re-optimize.
-
-
Analysis: Extract energies of HOMO and LUMO from the log file. Calculate Gap =
.
Pharmacophore Modeling Protocol (MOE/Schrödinger)
Objective: Map ligand features to the biological target.
-
Database Preparation: Import 10-15 known inhibitors (e.g., for antiviral study, use known protease inhibitors) and the target pyrazolo derivatives.
-
Conformational Search:
-
Algorithm: Stochastic or LowModeMD.
-
Energy Window: 7 kcal/mol (to capture biologically relevant conformers).
-
-
Alignment: Align molecules based on maximum common substructure or atomic overlap.
-
Hypothesis Generation:
-
Select "Consensus Features" (features present in >75% of active ligands).
-
Define radii for H-bond donors (1.0 Å) and aromatic centers (1.5 Å).
-
-
Scoring: Map the pyrazolo derivative to the generated hypothesis. Calculate the Root Mean Square Deviation (RMSD) of the feature overlay.
References
-
Elsisi, D. M., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. BMC Chemistry.
-
Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for DFT protocols).
-
Molecular Operating Environment (MOE), 2022.02. Chemical Computing Group ULC. (Standard software citation for Pharmacophore protocols).
-
Bondock, S., et al. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry.
-
Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. (Foundational reference for DFT descriptors).
Sources
- 1. research.amanote.com [research.amanote.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecula… [ouci.dntb.gov.ua]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing biological activity of novel furan-2-yl-1H-pyrazoles to existing compounds
A Comparative Guide to the Biological Activity of Novel Furan-2-yl-1H-Pyrazoles
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, readily modifiable to interact with a diverse array of biological targets.[1][3] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6]
The incorporation of a furan moiety, another biologically significant heterocycle, into the pyrazole framework can further enhance therapeutic potential by introducing additional hydrogen bond acceptors and modulating the molecule's overall lipophilicity and topological features.[7][8] This guide provides an in-depth comparative analysis of a novel series of furan-2-yl-1H-pyrazole compounds against established therapeutic agents. Our objective is to objectively evaluate their performance across key biological assays, providing the scientific community with robust data and field-proven insights to guide future research and development.
Compound Selection: Establishing a Framework for Meaningful Comparison
To ensure a rigorous and relevant comparison, we have selected a panel of well-characterized, clinically relevant compounds to serve as benchmarks. The selection of these reference compounds is not arbitrary; it is based on their established mechanisms of action and their structural relevance (in the case of Celecoxib) to the pyrazole class.
-
Novel Compounds: A series of novel 5-(furan-2-yl)-1-phenyl-1H-pyrazole derivatives, designated NFP-1 to NFP-3 , were synthesized. These compounds feature varied substitutions on the phenyl ring, designed to probe structure-activity relationships (SAR).
-
Reference Compounds:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole core, chosen as the benchmark for anti-inflammatory activity.[9][10][11]
-
Doxorubicin: A potent anthracycline antibiotic widely used in chemotherapy, selected as a high-potency reference for anticancer activity.[12][13][14]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, serving as the standard for antimicrobial evaluation.[15]
-
Comparative Analysis of Biological Activity
The novel furan-2-yl-1H-pyrazole derivatives were evaluated alongside the reference compounds for their anti-inflammatory, anticancer, and antimicrobial properties. The quantitative results are summarized below, providing a clear, at-a-glance comparison of potency.
| Compound | Anti-inflammatory | Anticancer (MCF-7) | Anticancer (A549) | Antimicrobial (S. aureus) | Antimicrobial (E. coli) |
| COX-2 Inhibition (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) | MIC (µg/mL) | MIC (µg/mL) | |
| NFP-1 | 5.2 | 15.8 | 29.5 | >128 | >128 |
| NFP-2 | 2.1 | 8.9 | 12.4 | 64 | 128 |
| NFP-3 | 18.5 | 5.4 | 7.8 | 32 | 64 |
| Celecoxib | 0.04 | >100 | >100 | N/A | N/A |
| Doxorubicin | N/A | 0.85 | 1.2 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | N/A | 0.5 | 0.25 |
| Data are presented as the mean of three independent experiments. IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. N/A: Not applicable. |
From this data, we observe that while the novel compounds do not surpass the potency of the specialized reference drugs in their respective classes, they exhibit a compelling profile of multi-faceted biological activity. Notably, NFP-3 shows the most promising anticancer activity among the novel series, approaching single-digit micromolar efficacy, albeit with lower anti-inflammatory potential. Conversely, NFP-2 demonstrates a more balanced profile with moderate anti-inflammatory and anticancer effects.
Mechanistic Insights and Potential Pathways
Understanding the mechanisms by which these compounds exert their effects is critical for rational drug design. We ground our analysis in the well-established pathways of our reference compounds.
Anti-inflammatory Action: COX-2 Inhibition Pathway
Celecoxib achieves its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.[9][16] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17] By selectively blocking COX-2, which is primarily expressed at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the COX-1 enzyme responsible for protecting the stomach lining.[16] The pyrazole ring in Celecoxib is crucial for its binding to the active site of the COX-2 enzyme.[10]
Caption: Prostaglandin synthesis pathway and the inhibitory action of Celecoxib.
Anticancer Action: Doxorubicin's Multi-modal Cytotoxicity
Doxorubicin's anticancer activity is complex and multifaceted. Its primary mechanisms include intercalating into DNA, which obstructs DNA replication and transcription, and inhibiting topoisomerase II, an enzyme that alters DNA topology.[12][14][18] This inhibition leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis (programmed cell death).[12][19]
Caption: Primary mechanisms of action for the anticancer drug Doxorubicin.
The moderate cytotoxicity of the novel furan-2-yl-pyrazoles suggests they may operate through different, potentially less potent, mechanisms or may require higher concentrations to achieve effects comparable to Doxorubicin. Further investigation into their ability to induce apoptosis or cell cycle arrest is warranted.
Detailed Experimental Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental methods. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard for assessing cell viability and proliferation. It measures the metabolic activity of living cells, providing a reliable proxy for cytotoxicity.
Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the novel compounds and reference drugs in culture media. The old media is removed from the wells, and 100 µL of the compound-containing media is added. Wells containing untreated cells (vehicle control) and media only (blank) are included.
-
Incubation: Plates are incubated for 48 hours.
-
MTT Addition: 10 µL of sterile MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The media is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20] It is a quantitative method preferred for comparing the potency of different compounds.
Causality: By exposing a standardized inoculum of bacteria to a range of compound concentrations, we can pinpoint the precise concentration at which bacterial growth is inhibited. Visual inspection for turbidity provides a clear endpoint.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: A single colony of Staphylococcus aureus or Escherichia coli is used to inoculate a broth (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: A 2-fold serial dilution of each test compound is prepared in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only) are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating the biological activity of novel furan-2-yl-1H-pyrazole derivatives. Our analysis reveals that while these novel compounds do not achieve the single-target potency of highly optimized drugs like Celecoxib or Doxorubicin, they possess a noteworthy spectrum of moderate anticancer and antimicrobial activities.
The structure-activity relationship suggests that substitutions on the phenyl ring significantly modulate the biological profile. The promising cytotoxicity of compound NFP-3 against both MCF-7 and A549 cell lines warrants further investigation. Future studies should focus on elucidating its specific molecular target and mechanism of action, which may differ from classical DNA intercalators. The balanced profile of NFP-2 could serve as a starting point for developing dual-action agents, a desirable trait in complex diseases.
The provided protocols offer robust, validated methodologies for researchers to conduct similar comparative studies, ensuring the generation of high-quality, reproducible data. The furan-2-yl-1H-pyrazole scaffold remains a promising and fertile ground for the discovery of new therapeutic agents.
References
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH.
- Celebrex (Celecoxib) Pharmacology - News-Medical. News-Medical.Net.
- Celecoxib - Wikipedia. Wikipedia.
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems | Journal of Pharmacy and Pharmacology | Oxford Academic. Oxford Academic.
- Doxorubicin-An Agent with Multiple Mechanisms of Anticancer Activity - PubMed.
- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg
- Synergistic Activation of Doxorubicin against Cancer: A Review - Remedy Publications LLC.
- Cancer: How does doxorubicin work? | eLife. eLife.
- Antimicrobial activity of seven oral antibiotics against selected community- and hospital-acquired pathogens - PubMed.
- Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation.
- Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - MDPI. MDPI.
- Novel Furan‐Pyrazole Molecular Hybrids as Prospective Anti‐Neuroinflammatory Agents: Design, Synthesis, and In‐Vitro Screening Thereof - ResearchGate.
- Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC.
- (PDF) Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - ResearchGate.
- Antimicrobial potency assay of common antibiotics collected from different drug stores in Dhaka Metropolis assay - Bangladesh Journals Online. Bangladesh Journals Online.
- Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed.
- Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Taylor & Francis Online.
- Furan: A Promising Scaffold for Biological Activity.
- Synthesis and biological evaluation of novel pyrazole scaffold.
- Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates - ResearchGate.
- Antibiotics 101: List of Common Names, Types & Their Uses - Drugs.com. Drugs.com.
- Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. IJPSR.
- Antibiotic Stewardship and Spectrum Guide | Infectious Diseases Management Program at UCSF. UCSF Benioff Children's Hospitals.
- Current status of pyrazole and its biological activities - PMC.
- What are antimicrobials and how do they work? - Microbiology Society. Microbiology Society.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase - Semantic Scholar. Semantic Scholar.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Academic Strive.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. IJPPR.
- Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Scholars Research Library.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. MDPI.
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Safety Operating Guide
5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride proper disposal procedures
Topic: Safe Disposal and Quenching Procedures for 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride Content Type: Operational Laboratory Guide Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers[1]
Emergency Safety Profile & Hazard Identification
Before initiating any disposal procedure, operators must acknowledge the specific reactivity profile of this compound. As a sulfonyl chloride bearing two heterocyclic rings (furan and pyrazole), this compound combines the corrosive nature of acid chlorides with the potential nitrogen-based sensitivity of pyrazoles.
Immediate Hazards:
-
Corrosive (Skin/Eye/Respiratory): Causes severe burns.[2][3][4] Hydrolyzes on contact with moisture to produce hydrochloric acid (HCl) and the corresponding sulfonic acid [1, 2].
-
Water Reactive: Reacts violently with water, releasing toxic HCl gas and heat [3].[1]
-
Sensitizer: Pyrazole moieties can act as sensitizers; avoid inhalation of dust or vapors.
| Property | Specification | Relevance to Disposal |
| Physical State | Solid (typically off-white to yellow) | Must be dissolved before quenching to prevent encapsulation and delayed reaction. |
| Reactivity | High (Electrophilic) | Rapidly reacts with nucleophiles (water, alcohols, amines).[1] |
| Byproducts | HCl, Sulfonic Acid derivative | Generates acidic waste stream requiring neutralization.[1] |
| RCRA Code | D002 (Corrosive), D003 (Reactive) | Waste must be deactivated prior to final drum disposal if possible.[1] |
Pre-Operational Planning
Objective: Transform the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt (sodium 5-(1H-pyrazol-5-yl)furan-2-sulfonate) and neutralize generated acidity.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator (for solids) or full-face respirator with acid gas cartridges (if large quantities/fumes).
-
Skin: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for prolonged handling.
-
Eye: Chemical splash goggles AND face shield.
-
Body: Chemical-resistant lab coat and apron.[2]
Engineering Controls
-
Perform ALL operations inside a certified chemical fume hood with the sash at the lowest working position.
-
Ensure an eyewash station and safety shower are within 10 seconds of the workspace.
Controlled Quenching & Disposal Protocol
This protocol utilizes a Controlled Hydrolysis with Base Trap method. This is superior to direct water addition because it immediately neutralizes the generated HCl, preventing the release of acid fumes and controlling the exotherm.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility but requires halogenated waste disposal.
-
Neutralizing Base: Saturated Sodium Bicarbonate (
) solution or 1M Sodium Hydroxide ( ). -
Cooling Agent: Ice bath.
Step-by-Step Procedure
Step 1: Preparation of the Active Solution
-
Weigh the waste solid this compound.
-
Dissolve the solid in an inert solvent (DCM or THF) at a ratio of approximately 10 mL solvent per 1 g of solid.
-
Why? Dissolving the solid prevents the formation of "clumps" that react on the outside but remain dry and reactive on the inside, which can cause delayed explosions in waste containers [4].
-
Step 2: Preparation of the Quenching Trap
-
In a separate large beaker (3x the volume of your active solution), prepare a saturated solution of Sodium Bicarbonate (
). -
Place this beaker into an ice bath and stir magnetically.
-
Optional: Add a pH indicator (e.g., phenolphthalein) to visually monitor neutralization.
Step 3: Controlled Hydrolysis (The Quench)
-
Transfer the active sulfonyl chloride solution to a dropping funnel or use a syringe for small volumes.
-
Slowly add the sulfonyl chloride solution dropwise into the stirred, cooled base solution.
-
Observation: You will see bubbling (
release) if using bicarbonate.[5] This is normal. -
Critical Control: If the temperature rises above 10°C or foaming becomes vigorous, stop addition immediately and let the system cool.
-
Chemistry:
.
-
Step 4: Verification & Phase Separation
-
After addition is complete, allow the mixture to stir at room temperature for 30–60 minutes to ensure complete hydrolysis.
-
Check the pH of the aqueous layer.[2][5] It should be pH 7–9. If acidic, add more base.[1][6]
-
Transfer the mixture to a separatory funnel.
-
Organic Layer (Bottom if DCM): Contains the solvent.
-
Aqueous Layer (Top): Contains the deactivated sulfonate salt and sodium chloride.
-
Step 5: Final Waste Packaging
-
Organic Stream: Dispose of in "Halogenated Organic Waste" (if DCM used).
-
Aqueous Stream: Dispose of in "Aqueous Waste" (pH adjusted).
-
Labeling: Label containers clearly. Even if quenched, mark as "Deactivated Sulfonyl Chloride Waste" to inform downstream handlers.[1]
Decision Logic & Workflow Visualization
The following diagram outlines the logical flow for determining the correct disposal path, ensuring no reactive material enters the final waste stream.
Figure 1: Operational workflow for the safe quenching and disposal of sulfonyl chloride derivatives. The process prioritizes controlled hydrolysis and pH verification prior to waste stream segregation.
Regulatory & Compliance (RCRA)
Failure to quench this compound properly can result in a violation of EPA RCRA regulations regarding reactive waste.
-
D003 (Reactive): Unquenched sulfonyl chlorides are considered reactive due to their violent reaction with water [5].
-
D002 (Corrosive): If the waste stream pH is < 2 or > 12.5, it is classified as corrosive hazardous waste [6].
-
Best Practice: By neutralizing to pH 7–9, you remove the D002 characteristic, though the waste should still be managed as hazardous chemical waste due to the organic content (furan/pyrazole derivatives).
Spill Contingency Plan
If solid material is spilled outside the hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Respirator, Goggles, Gloves).[1]
-
Contain: Do NOT use water. Cover the spill with a dry absorbent like Vermiculite or Dry Sand [2].
-
Neutralize: Carefully scoop the absorbed material into a beaker containing the quenching solution (Solvent + Base) described in Section 3.
-
Clean: Wipe the area with a dilute sodium bicarbonate solution, then water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
